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  • Product: 2-Azepan-1-yl-2-phenyl-ethylamine
  • CAS: 876710-61-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Azepan-1-yl-2-phenyl-ethylamine (CAS 876710-61-1): An Analysis of Available Data

For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide addresses the chemical entity 2-Azepan-1-yl-2-phenyl-ethylamine, identified by the CAS number 876710-61-1. A comprehe...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the chemical entity 2-Azepan-1-yl-2-phenyl-ethylamine, identified by the CAS number 876710-61-1. A comprehensive analysis of publicly available scientific literature and chemical databases reveals that this compound is primarily classified as a chemical intermediate or building block, likely for use in synthetic and medicinal chemistry research. There is a notable absence of published data regarding its synthesis, pharmacological activity, mechanism of action, or specific experimental protocols.

This guide will therefore focus on the confirmed chemical properties of the molecule and provide a broader context based on its structural class, the substituted phenethylamines, to offer potential insights for researchers interested in its application.

Chemical Identity and Properties

A thorough review of chemical supplier databases confirms the fundamental properties of 2-Azepan-1-yl-2-phenyl-ethylamine.

PropertyValueSource
CAS Number 876710-61-1Multiple Chemical Suppliers
Molecular Formula C₁₄H₂₂N₂Multiple Chemical Suppliers
Molecular Weight 218.34 g/mol Multiple Chemical Suppliers
Physical Form SolidMultiple Chemical Suppliers

It is important to note that some suppliers explicitly state that they do not provide analytical data for this product and it is intended for early-stage discovery research. This reinforces its status as a starting material rather than a well-characterized agent.

Structural Context: The Phenethylamine Scaffold

2-Azepan-1-yl-2-phenyl-ethylamine belongs to the broad class of substituted phenethylamines. This structural motif is of significant interest in medicinal chemistry due to its presence in a vast array of neuroactive compounds, including endogenous neurotransmitters, pharmaceuticals, and research chemicals.

The core phenethylamine structure consists of a phenyl ring attached to an ethylamine side chain. Modifications to the phenyl ring, the ethylamine side chain (at the alpha and beta positions), and the terminal amine group give rise to a diverse range of compounds with varied pharmacological profiles.

Conceptual Structure of 2-Azepan-1-yl-2-phenyl-ethylamine

Figure 1: A diagram illustrating the core phenethylamine structure and the key substitutions present in 2-Azepan-1-yl-2-phenyl-ethylamine.

Potential Research Applications: A Theoretical Perspective

Given the lack of specific data, any discussion of the potential applications of 2-Azepan-1-yl-2-phenyl-ethylamine must remain theoretical and is intended to guide future research. The presence of the phenethylamine core suggests a potential for neurological activity. The azepane ring, a seven-membered cyclic amine, introduces a bulky, lipophilic substituent at the alpha position of the ethylamine side chain, which would significantly influence its interaction with biological targets compared to simpler phenethylamines.

Synthetic Chemistry

The primary and most evident application of this compound is as a building block in organic synthesis. The primary amine group and the tertiary amine within the azepane ring offer multiple points for further chemical modification, allowing for the construction of more complex molecules.

Medicinal Chemistry and Drug Discovery

The phenethylamine class of compounds is known to interact with a variety of receptors and transporters in the central nervous system, including those for dopamine, serotonin, and norepinephrine. Researchers may acquire this compound for screening in assays related to:

  • Receptor Binding: To determine its affinity for various G-protein coupled receptors (GPCRs) or ion channels.

  • Transporter Inhibition: To assess its ability to block the reuptake of neurotransmitters.

  • Enzyme Inhibition: To test for inhibitory activity against enzymes such as monoamine oxidase (MAO).

The specific substitutions on this molecule would likely confer a unique pharmacological profile, though without experimental data, it is impossible to predict its specific effects or potency.

Hypothetical Synthesis and Analysis

While no specific synthesis for 2-Azepan-1-yl-2-phenyl-ethylamine is published, a general retrosynthetic analysis can be proposed based on common organic chemistry principles.

Hypothetical Retrosynthetic Pathway

cluster_alt Alternative Route target 2-Azepan-1-yl-2-phenyl-ethylamine intermediate1 N-(2-azepan-1-yl-2-phenylethyl)acetamide target->intermediate1 Amide Hydrolysis precursor1 Styrene Oxide target->precursor1 Ring-opening amination precursor2 Azepane target->precursor2 intermediate2 2-Azepan-1-yl-2-phenyl-acetonitrile intermediate1->intermediate2 Nitrile Reduction & Acetylation precursor3 Phenylacetonitrile intermediate2->precursor3 α-amination precursor4 Azepane intermediate2->precursor4 precursor5 Formaldehyde/Cyanide source intermediate2->precursor5

Figure 2: A conceptual diagram of possible synthetic routes to 2-Azepan-1-yl-2-phenyl-ethylamine based on standard chemical transformations.

Proposed Analytical Characterization

Should a researcher synthesize or acquire this compound for further study, a standard battery of analytical techniques would be necessary to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to elucidate the chemical structure and confirm the connectivity of the atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Conclusion

References

Due to the lack of specific research articles on 2-Azepan-1-yl-2-phenyl-ethylamine, a traditional reference list is not applicable. The information presented is a synthesis of data from publicly accessible chemical supplier databases and a general understanding of the principles of medicinal and synthetic chemistry.

Exploratory

An In-depth Technical Guide to the Predicted Pharmacological Profile of 2-Azepan-1-yl-2-phenyl-ethylamine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted pharmacological profile of the novel compound, 2-Azepan-1-yl-2-phenyl-ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted pharmacological profile of the novel compound, 2-Azepan-1-yl-2-phenyl-ethylamine. In the absence of direct empirical data in publicly accessible literature, this document synthesizes information from the broader class of 2-phenylethylamine derivatives to construct a scientifically grounded, hypothesized profile. We will delve into the anticipated mechanism of action, potential receptor interactions, and structure-activity relationships that likely govern the biological activity of this molecule. Furthermore, this guide furnishes detailed, step-by-step experimental protocols for the in vitro and in vivo assays essential for the empirical validation of the predicted pharmacological characteristics. This document is intended to serve as a foundational resource for researchers initiating investigations into this and structurally related compounds.

Introduction to 2-Azepan-1-yl-2-phenyl-ethylamine

2-Azepan-1-yl-2-phenyl-ethylamine is a synthetic compound belonging to the extensive class of 2-phenylethylamines. The core structure consists of a phenethylamine backbone, which is endogenously represented by trace amines and neurotransmitters like dopamine and norepinephrine, substituted with a bulky azepane ring at the secondary amine.[1] This structural feature is anticipated to significantly influence its pharmacological properties, differentiating it from smaller, endogenous phenylethylamines.

Table 1: Chemical and Physical Properties of 2-Azepan-1-yl-2-phenyl-ethylamine [1]

PropertyValue
Molecular Formula C₁₄H₂₂N₂
Molecular Weight 218.34 g/mol
CAS Number 876710-61-1
Appearance Solid (predicted)
SMILES C1CCN(C(C2=CC=CC=C2)CN)CC1

The 2-Phenylethylamine Pharmacophore: A Foundation for Prediction

The 2-phenylethylamine scaffold is a privileged structure in neuropharmacology, forming the basis for a wide array of psychoactive substances, including central nervous system stimulants, antidepressants, and hallucinogens.[2] The pharmacological profile of these compounds is largely determined by substitutions on the phenyl ring, the ethylamine side chain, and the terminal amine.

Monoamine Transporter Interactions

A primary mechanism of action for many synthetic phenylethylamines is the modulation of monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the synaptic concentration of monoamines, resulting in enhanced neurotransmission.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

TAAR1 is a G-protein coupled receptor that is activated by endogenous trace amines, including 2-phenylethylamine.[4] TAAR1 activation can modulate monoaminergic neurotransmission, and TAAR1 agonists are being explored for their therapeutic potential in conditions like schizophrenia and addiction.[4]

Hypothesized Pharmacological Profile of 2-Azepan-1-yl-2-phenyl-ethylamine

Based on established structure-activity relationships (SAR) for the 2-phenylethylamine class, we can project a likely pharmacological profile for 2-Azepan-1-yl-2-phenyl-ethylamine.

Predicted Mechanism of Action

The primary mechanism of action is predicted to be the inhibition of monoamine reuptake, with a potential for direct agonism at TAAR1. The bulky azepane ring is a key structural feature that will dictate its affinity and selectivity for various targets.

Predicted Receptor and Transporter Interactions
  • Dopamine Transporter (DAT): The 2-phenylethylamine backbone is a classic scaffold for DAT inhibitors. However, research on related compounds has shown that large N-substituents can decrease potency. Therefore, 2-Azepan-1-yl-2-phenyl-ethylamine is predicted to be a DAT inhibitor, but likely with lower potency compared to smaller N-alkylated phenylethylamines.

  • Serotonin (SERT) and Norepinephrine (NET) Transporters: The affinity for SERT and NET is more difficult to predict without empirical data. Generally, modifications to the N-terminus of phenylethylamines can shift the selectivity profile. It is plausible that the compound will exhibit some degree of interaction with both SERT and NET.

  • Trace Amine-Associated Receptor 1 (TAAR1): While 2-phenylethylamine itself is a TAAR1 agonist, studies have indicated that increased steric bulk on the amine nitrogen can lead to reduced efficacy.[5] The large azepane ring may therefore result in weak partial agonism or even antagonism at TAAR1.

Predicted In Vitro and In Vivo Effects
  • In Vitro: It is anticipated that in neurotransmitter uptake assays, 2-Azepan-1-yl-2-phenyl-ethylamine will demonstrate concentration-dependent inhibition of dopamine uptake, and potentially serotonin and norepinephrine uptake, in cells expressing the respective transporters. In receptor binding assays, it is expected to show affinity for DAT, SERT, and NET.

  • In Vivo: Due to its predicted activity as a monoamine reuptake inhibitor, particularly of dopamine, the compound is likely to exhibit psychostimulant effects in animal models. This could manifest as an increase in locomotor activity. Depending on its selectivity profile, it may also show antidepressant-like or anxiolytic/anxiogenic effects in relevant behavioral paradigms.

Experimental Protocols for Pharmacological Characterization

To empirically validate the hypothesized pharmacological profile, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for key assays.

In Vitro Assays

This protocol describes a competitive binding assay to determine the affinity (Ki) of 2-Azepan-1-yl-2-phenyl-ethylamine for the dopamine, serotonin, and norepinephrine transporters.

  • Workflow Diagram:

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation & Counting cluster_analysis Data Analysis prep1 Homogenize cells/tissue expressing transporter in lysis buffer prep2 Centrifuge at low speed to remove debris prep1->prep2 prep3 Centrifuge supernatant at high speed to pellet membranes prep2->prep3 prep4 Resuspend and wash membrane pellet prep3->prep4 prep5 Determine protein concentration (e.g., BCA assay) prep4->prep5 assay1 Incubate membranes with radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of test compound prep5->assay1 assay2 Incubate at room temperature for 60-120 minutes assay1->assay2 sep1 Rapidly filter mixture through glass fiber filters assay2->sep1 sep2 Wash filters with ice-cold buffer to remove unbound ligand sep1->sep2 sep3 Measure radioactivity on filters using a scintillation counter sep2->sep3 analysis1 Calculate specific binding sep3->analysis1 analysis2 Generate competition curves and determine IC50 analysis1->analysis2 analysis3 Calculate Ki using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for Radioligand Binding Assay.

  • Step-by-Step Protocol:

    • Membrane Preparation:

      • Homogenize cells (e.g., HEK293) stably expressing the human dopamine, serotonin, or norepinephrine transporter, or rodent brain tissue rich in these transporters (e.g., striatum for DAT), in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).[6]

      • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[6]

      • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[6]

      • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

      • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and determine the protein concentration using a standard method like the BCA assay.

    • Binding Assay:

      • In a 96-well plate, combine the membrane preparation (typically 10-50 µg of protein), a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) at a concentration near its Kd, and a range of concentrations of 2-Azepan-1-yl-2-phenyl-ethylamine.

      • For determination of non-specific binding, use a high concentration of a known inhibitor (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET).

      • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

    • Filtration and Counting:

      • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[7]

      • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

      • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Data Analysis:

      • Calculate specific binding by subtracting non-specific binding from total binding.

      • Plot the percentage of specific binding against the logarithm of the concentration of the test compound to generate a competition curve.

      • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

      • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the functional ability of 2-Azepan-1-yl-2-phenyl-ethylamine to inhibit the uptake of neurotransmitters into cells.

  • Workflow Diagram:

Uptake_Assay cluster_cell_prep Cell Preparation cluster_incubation Incubation cluster_termination Termination & Lysis cluster_counting Quantification cell1 Plate cells expressing the transporter in a 96-well plate cell2 Allow cells to adhere and grow to confluency cell1->cell2 inc1 Pre-incubate cells with varying concentrations of test compound cell2->inc1 inc2 Add radiolabeled neurotransmitter (e.g., [3H]dopamine) inc1->inc2 inc3 Incubate for a short period (e.g., 10 minutes) at 37°C inc2->inc3 term1 Terminate uptake by rapidly washing cells with ice-cold buffer inc3->term1 term2 Lyse the cells to release intracellular contents term1->term2 count1 Measure radioactivity in the cell lysate using a scintillation counter term2->count1 count2 Calculate the percentage of uptake inhibition count1->count2 count3 Determine the IC50 value count2->count3

Caption: Workflow for Neurotransmitter Uptake Inhibition Assay.

  • Step-by-Step Protocol:

    • Cell Culture:

      • Plate cells (e.g., HEK293 or CHO) stably expressing the human dopamine, serotonin, or norepinephrine transporter in 96-well plates and grow to near confluency.[1]

    • Uptake Assay:

      • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

      • Pre-incubate the cells with varying concentrations of 2-Azepan-1-yl-2-phenyl-ethylamine or a reference inhibitor for 10-20 minutes at 37°C.[5]

      • Initiate uptake by adding a mixture of unlabeled and radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to each well.

      • Incubate for a short period (e.g., 5-15 minutes) at 37°C.[5]

    • Termination and Lysis:

      • Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.[3]

      • Lyse the cells with a lysis buffer (e.g., 1% SDS or a mild detergent).

    • Quantification and Analysis:

      • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

      • Calculate the percentage of uptake inhibition for each concentration of the test compound relative to the vehicle control.

      • Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

In Vivo Assays

This behavioral assay assesses the stimulant or depressant effects of a compound on spontaneous motor activity in rodents.[8]

  • Workflow Diagram:

Locomotor_Activity cluster_acclimation Acclimation cluster_administration Drug Administration cluster_testing Testing cluster_analysis Data Analysis acc1 Habituate animals to the testing room and locomotor activity chambers admin1 Administer vehicle or different doses of the test compound (e.g., intraperitoneally) acc1->admin1 test1 Immediately place animals in the locomotor activity chambers admin1->test1 test2 Record locomotor activity (e.g., beam breaks) for a set duration (e.g., 60-120 minutes) test1->test2 analysis1 Quantify locomotor activity in time bins test2->analysis1 analysis2 Compare the activity of drug-treated groups to the vehicle control group analysis1->analysis2

Caption: Workflow for Locomotor Activity Test.

  • Step-by-Step Protocol:

    • Animals:

      • Use adult male mice or rats. House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Apparatus:

      • Use automated locomotor activity chambers equipped with infrared beams to detect movement.[9]

    • Procedure:

      • Habituate the animals to the testing room for at least 60 minutes before the experiment.[10]

      • Administer 2-Azepan-1-yl-2-phenyl-ethylamine or vehicle (e.g., saline) via a chosen route (e.g., intraperitoneal injection).

      • Immediately place each animal into a locomotor activity chamber.

      • Record locomotor activity (e.g., number of beam breaks) continuously for a specified period (e.g., 60-120 minutes).

    • Data Analysis:

      • Analyze the data in time bins (e.g., 5- or 10-minute intervals) to observe the time course of the drug's effect.

      • Compare the total locomotor activity between the different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

While direct pharmacological data for 2-Azepan-1-yl-2-phenyl-ethylamine is not currently available in the public domain, a robust, data-driven hypothesis can be formulated based on the extensive knowledge of the 2-phenylethylamine pharmacophore. The compound is predicted to act as a monoamine reuptake inhibitor, with a likely preference for the dopamine transporter. The bulky azepane moiety is expected to modulate its potency and selectivity profile, potentially reducing its affinity for monoamine transporters and its efficacy at TAAR1 compared to smaller analogues. The experimental protocols provided in this guide offer a clear path for the empirical validation of this hypothesized profile. This foundational work is crucial for any future research aimed at elucidating the therapeutic potential or toxicological properties of this and related novel psychoactive compounds.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Han, X., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Explorer Kit. Retrieved from [Link]

  • Koldsø, H., et al. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol.
  • Ma, J. H., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 74–81.
  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Retrieved from [Link]

  • Lian, J., et al. (2014). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical chemistry, 86(14), 6847–6854.
  • Shigeoka, S., et al. (2001). Functional characterization of the splicing variants of human norepinephrine transporter. Neuroscience letters, 313(1-2), 124–128.
  • Wall, V. Z., et al. (2013). The Molecular Basis of Species-Specific Ligand Activation of Trace Amine-Associated Receptor 1 (TAAR1). Journal of Biological Chemistry, 288(34), 24633–24642.
  • Adachi, M., et al. (1990). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. The Japanese Journal of Pharmacology, 52(1), 39-46.
  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]

  • Hoener, M. C., et al. (2023).
  • Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Tecniplast. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Frontiers in Behavioral Neuroscience, 16, 861917.
  • Wiertel, T. (2017). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • Slideshare. (2016). Expt 11 Effect of drugs on locomotor activity using actophotometer. Retrieved from [Link]

  • Koblan, K. S., et al. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities.
  • American Chemical Society. (2023). 2-Phenylethylamine. Retrieved from [Link]

  • Cheetham, A., et al. (2019). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 14(10), 1015–1028.
  • van der Velden, W. J. C., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology, 9, 696.
  • Adams, D. R., et al. (2011). A Norepinephrine Transporter Assay for the Screening of Natural Products. Molecules, 16(7), 5567–5573.
  • News-Medical. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. Retrieved from [Link]

  • Zhang, J. J., & Kong, Q. (2017).
  • Wikipedia. (n.d.). TAAR1. Retrieved from [Link]

  • Amuza Inc. (2020, February 12). 5-minute Analysis of Dopamine and Serotonin in Brain Microdialysate [Video]. YouTube. [Link]

Sources

Foundational

Technical Deep Dive: 2-Azepan-1-yl-2-phenyl-ethylamine Scaffolds Targeting GlyT1

Executive Summary 2-Azepan-1-yl-2-phenyl-ethylamine (CAS: 876710-61-1) represents a critical pharmacophore in the development of Glycine Transporter 1 (GlyT1) inhibitors . While the free amine serves as the structural an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Azepan-1-yl-2-phenyl-ethylamine (CAS: 876710-61-1) represents a critical pharmacophore in the development of Glycine Transporter 1 (GlyT1) inhibitors . While the free amine serves as the structural anchor, it is primarily the precursor to high-affinity N-benzenesulfonamide derivatives , such as the potent Compound 39 (IC₅₀ = 37 nM).

This guide dissects the transition from this amine scaffold to a nanomolar-potency inhibitor.[1] It details the mechanistic rationale for targeting GlyT1 in schizophrenia (NMDA hypofunction hypothesis), analyzes the Structure-Activity Relationship (SAR) that favors the 7-membered azepane ring over smaller heterocycles, and provides validated protocols for synthesis and pharmacological characterization.

Molecular Mechanism & Rationale

The NMDA Hypofunction Hypothesis

The primary therapeutic driver for this scaffold is the treatment of the negative and cognitive symptoms of schizophrenia. These symptoms are linked to hypofunction of the N-methyl-D-aspartate (NMDA) receptor.

  • Glycine's Role: Glycine is an obligatory co-agonist (along with glutamate) for the NMDA receptor.[2]

  • GlyT1's Role: GlyT1 is responsible for the reuptake of glycine from the synaptic cleft into glial cells (astrocytes) and presynaptic neurons. High GlyT1 activity maintains low synaptic glycine levels, limiting NMDA receptor activation.

  • Inhibition Strategy: Blocking GlyT1 increases synaptic glycine concentrations, thereby enhancing NMDA receptor currents without the neurotoxicity associated with direct agonists.

Pathway Visualization

The following diagram illustrates the synaptic logic of GlyT1 inhibition using the azepane-based scaffold.

GlyT1_Mechanism cluster_synapse Synaptic Cleft cluster_membrane Post-Synaptic Membrane cluster_glia Astrocyte / Presynaptic Terminal Glycine Synaptic Glycine NMDAR NMDA Receptor (GluN1/GluN2) Glycine->NMDAR Co-activation Glutamate Glutamate Glutamate->NMDAR Activation Signaling Ca2+ Influx & LTP Induction NMDAR->Signaling Potentiation GlyT1 GlyT1 Transporter GlyT1->Glycine Reuptake (Clearance) Inhibitor Azepane-Scaffold Inhibitor Inhibitor->GlyT1 Blockade (IC50 ~37nM)

Figure 1: Mechanism of Action. The inhibitor blocks GlyT1-mediated reuptake, elevating synaptic glycine levels to potentiate NMDA receptor signaling.

Chemical Characteristics & SAR

The "2-Azepan-1-yl-2-phenyl-ethylamine" structure is not the endpoint but the scaffold . The transformation from a weak binder to a drug candidate relies on specific modifications.

The Azepane Advantage

Early screens often utilize piperidine (6-membered ring) analogs. However, expanding the ring to azepane (7-membered) significantly improves potency.

  • Conformational Fit: The larger, more flexible azepane ring likely occupies a hydrophobic pocket within the GlyT1 transporter more effectively than the rigid piperidine.

  • Lipophilicity: The added methylene group increases logP, potentially aiding CNS penetration, a critical requirement for psychotropic drugs.

The Sulfonamide Switch

The free primary amine (CAS 876710-61-1) lacks the necessary electrostatic interactions for nanomolar binding. The addition of a benzenesulfonamide group is the critical "switch."

Structural ComponentModificationEffect on Potency (GlyT1)
Heterocycle Piperidine → Azepane Modest Increase (Better fit)
Amine Terminus Free Amine → Sulfonamide Major Increase (Critical binding motif)
Phenyl Ring (Backbone) Unsubstituted → Ortho-substitution High Potency (Compound 39)
Sulfonamide Ring Alkyl → Phenyl Superior (Pi-stacking interactions)

Key Insight: The most potent derivative identified in the Bioorganic & Medicinal Chemistry Letters (2010) study is Compound 39 , which features an ortho-substituted phenyl ring on the ethylamine backbone and a sulfonamide moiety.[1]

Experimental Protocols

Protocol A: Synthesis of N-Sulfonylated Derivatives

Objective: To convert the commercially available 2-Azepan-1-yl-2-phenyl-ethylamine scaffold into a potent GlyT1 inhibitor.[1]

Materials:

  • 2-Azepan-1-yl-2-phenyl-ethylamine (CAS 876710-61-1)[3][4][5][6]

  • Substituted Benzenesulfonyl Chloride (e.g., 4-chlorobenzenesulfonyl chloride)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

Workflow:

  • Dissolution: Dissolve 1.0 eq of 2-Azepan-1-yl-2-phenyl-ethylamine in anhydrous DCM under nitrogen atmosphere.

  • Base Addition: Add 1.5 eq of Triethylamine (TEA) to scavenge HCl generated during the reaction. Cool to 0°C.

  • Sulfonylation: Dropwise add 1.1 eq of the Benzenesulfonyl Chloride dissolved in DCM.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Quench with water. Extract the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: [³H]-Glycine Uptake Assay (HTS)

Objective: To quantify the IC₅₀ of the synthesized inhibitor against human GlyT1.

Cell System: JAR cells (endogenously expressing human GlyT1) or CHO cells stably transfected with hGlyT1.

Step-by-Step Methodology:

  • Seeding: Plate cells in 96-well Cytostar-T scintillating microplates at a density of 40,000 cells/well. Incubate overnight.

  • Buffer Prep: Prepare Assay Buffer (HBS): 150 mM NaCl, 10 mM HEPES, 1 mM CaCl₂, 5 mM KCl, 1 mM MgCl₂, 10 mM Glucose, pH 7.4.

  • Compound Addition: Remove culture media. Add 50 µL of Assay Buffer containing the test compound (concentration range: 0.1 nM to 10 µM). Incubate for 15 minutes at 37°C.

  • Substrate Addition: Add 50 µL of [³H]-Glycine (Final concentration: 50 nM, ~10 Ci/mmol) diluted in Assay Buffer.

  • Uptake Phase: Incubate for exactly 60 minutes at room temperature.

    • Control: Use ALX-5407 (1 µM) to define non-specific uptake.

  • Termination: Aspirate buffer and wash cells 3x with ice-cold PBS.

  • Readout: Add scintillation cocktail (if not using Cytostar plates) and count CPM (Counts Per Minute) on a MicroBeta counter.

  • Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a sigmoidal dose-response curve to calculate IC₅₀.

Protocol Visualization

Uptake_Assay Start Cell Seeding (JAR/CHO Cells) Incubate Pre-incubation with Inhibitor (15 min) Start->Incubate Tracer Add [3H]-Glycine (50 nM) Incubate->Tracer Transport Uptake Phase (60 min @ RT) Tracer->Transport Wash Ice-Cold Wash (Stop Reaction) Transport->Wash Count Scintillation Counting Wash->Count

Figure 2: High-Throughput Screening workflow for determining GlyT1 inhibition potency.

Translational Context & Pharmacokinetics

Selectivity Profile

A critical requirement for GlyT1 inhibitors is selectivity over GlyT2 .

  • GlyT1: Located in forebrain/hippocampus (cognitive/negative symptoms).

  • GlyT2: Located in brainstem/spinal cord (motor control/respiration).

  • Risk:[7] Non-selective inhibition can lead to respiratory distress or motor deficits. The azepane-sulfonamide series generally demonstrates >50-fold selectivity for GlyT1 over GlyT2.

Pharmacokinetics (PK)

Based on the Varnes et al. (2010) series:

  • Brain Penetration: These compounds typically exhibit favorable Brain/Plasma ratios (B/P > 0.5), essential for engaging the central target.

  • Metabolic Stability: The sulfonamide bond is metabolically stable, but the azepane ring can be a site for oxidative metabolism. Ortho-substitution on the phenyl ring helps sterically protect the core from rapid degradation.

References

  • Varnes, J. G., et al. "Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1."[1] Bioorganic & Medicinal Chemistry Letters, vol. 20, no. 16, 2010, pp. 4878-4881.[1]

  • Cioffi, C. L., & Guzzo, P. R. "Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders." Current Topics in Medicinal Chemistry, vol. 16, no. 29, 2016, pp. 3404-3437.

  • Harvey, R. J., & Yee, B. K. "Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain." Nature Reviews Drug Discovery, vol. 12, 2013, pp. 866–885.

  • PubChem Compound Summary. "2-Azepan-1-yl-2-phenyl-ethylamine (CID 3157465)." National Center for Biotechnology Information.

Sources

Exploratory

2-Azepan-1-yl-2-phenyl-ethylamine derivatives and analogs

An In-Depth Technical Guide to 2-Azepan-1-yl-2-phenyl-ethylamine Derivatives and Analogs for Advanced Drug Discovery Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Azepan-1-yl-2-phenyl-ethylamine Derivatives and Analogs for Advanced Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the 2-azepan-1-yl-2-phenyl-ethylamine scaffold, a privileged structure in modern medicinal chemistry. We will delve into the synthetic strategies, explore the nuanced structure-activity relationships (SAR), and elucidate the pharmacological mechanisms that make these compounds promising candidates for targeting complex neurological disorders. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this chemical class in their research endeavors.

Core Moiety: Chemical Identity and Strategic Importance

The foundational structure, (2-Azepan-1-yl-2-phenylethyl)amine, is characterized by a phenylethylamine backbone substituted with a seven-membered azepane ring at the C2 position.[1] This unique arrangement of a phenyl group and a bulky, flexible azepane ring on the same carbon atom creates a chiral center and a distinct three-dimensional pharmacophore. This scaffold has emerged as a valuable starting point for the development of potent and selective modulators of key central nervous system (CNS) targets.

Key Structural Features:

  • Phenylethylamine Core: A well-established motif in neuropharmacology, present in endogenous neurotransmitters and a vast array of synthetic drugs.[2][3][4]

  • Azepane Ring: A seven-membered saturated heterocycle that provides steric bulk and conformational flexibility, which can be crucial for optimizing ligand-receptor interactions.

  • Chiral Center: The C2 carbon atom is a stereocenter, allowing for the synthesis of enantiomerically pure compounds, which is often critical for achieving desired potency and reducing off-target effects.

Synthetic Pathways: Constructing the Core Scaffold

The synthesis of 2-azepan-1-yl-2-phenyl-ethylamine derivatives typically involves multi-step sequences that allow for the introduction of diversity at various positions of the molecule. A general and adaptable synthetic approach is outlined below. The causality behind this pathway lies in its convergent nature, allowing for late-stage diversification.

General Synthetic Workflow

The following diagram illustrates a common synthetic route, starting from readily available phenylacetonitrile. This pathway is chosen for its efficiency and modularity.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction cluster_2 Step 3: Derivatization (Optional) A Phenylacetonitrile C Phase Transfer Catalyst (e.g., TBAB) NaOH A->C Reactant B 1,6-Dibromohexane B->C Reactant D 2-(Azepan-1-yl)-2-phenylacetonitrile C->D Product E Reducing Agent (e.g., LiAlH4 or H2/Raney Ni) D->E Substrate F 2-Azepan-1-yl-2-phenyl-ethylamine E->F Final Product G Sulfonyl Chloride (R-SO2Cl) or Acyl Chloride (R-COCl) F->G Reactant H N-substituted derivative G->H Product

Caption: Generalized synthetic route to 2-azepan-1-yl-2-phenyl-ethylamine and its derivatives.

Detailed Experimental Protocol: Synthesis of N-(2-(azepan-1-yl)-2-phenylethyl)benzenesulfonamide

This protocol is a representative example for synthesizing derivatives based on literature precedents for analogous compounds.[5]

Step 1: Synthesis of 2-(Azepan-1-yl)-2-phenylacetonitrile

  • To a stirred solution of phenylacetonitrile (1.0 eq) and 1,6-dibromohexane (1.1 eq) in dichloromethane (DCM), add tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Add a 50% aqueous solution of sodium hydroxide (5.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir vigorously for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with water and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the desired intermediate.

Step 2: Synthesis of 2-Azepan-1-yl-2-phenyl-ethylamine

  • Prepare a suspension of Lithium aluminum hydride (LiAlH4, 2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar).

  • Cool the suspension to 0 °C and add a solution of 2-(azepan-1-yl)-2-phenylacetonitrile (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to stir at room temperature for 4 hours, then reflux for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% NaOH (aq), and water (Fieser workup).

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude primary amine, which can be used in the next step without further purification.

Step 3: Synthesis of N-(2-(azepan-1-yl)-2-phenylethyl)benzenesulfonamide

  • Dissolve the crude 2-azepan-1-yl-2-phenyl-ethylamine (1.0 eq) in DCM and add triethylamine (TEA, 1.5 eq).

  • Cool the solution to 0 °C and add benzenesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl (aq), saturated NaHCO3 (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization to yield the target sulfonamide derivative.

Pharmacology and Mechanism of Action: Targeting the Glycine Transporter 1 (GlyT1)

A significant body of research has identified derivatives of the 2-azepan-1-yl-2-phenyl-ethylamine scaffold as potent inhibitors of the Glycine Transporter 1 (GlyT1).[5] GlyT1 is a crucial protein in the CNS responsible for the reuptake of glycine from the synaptic cleft, thereby regulating glycine levels.

Mechanism of Action at GlyT1: Glycine is an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors. By inhibiting GlyT1, these compounds increase the concentration of synaptic glycine, which in turn enhances NMDA receptor function. This modulation is a key therapeutic strategy for conditions characterized by NMDA receptor hypofunction, such as schizophrenia.[6]

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GlyT1 {GlyT1 Transporter | (Blocked by Derivative)} Glycine_pool Glycine Pool Glycine_synapse Glycine Glycine_pool->Glycine_synapse Release Glycine_synapse->GlyT1 Reuptake NMDAR NMDA Receptor Glycine Site Glutamate Site Glycine_synapse->NMDAR Co-agonist Binding Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opens Neuron_Activation Neuronal Activation Ca_ion->Neuron_Activation Signal Transduction Inhibitor 2-Azepan-1-yl-2-phenyl- ethylamine Derivative Inhibitor->GlyT1 Inhibition

Caption: Mechanism of GlyT1 inhibition by 2-azepan-1-yl-2-phenyl-ethylamine derivatives.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 2-azepan-1-yl-2-phenyl-ethylamine scaffold has revealed critical insights into the structural requirements for potent GlyT1 inhibition.[5]

Key SAR Findings:
  • Heterocycle Moiety: Expansion of the more common piperidine ring to a seven-membered azepane ring resulted in a modest but significant increase in potency. This suggests the binding pocket can accommodate and may even favor the larger, more flexible ring system.[5]

  • Sulfonamide Group: Phenyl sulfonamides were found to be superior to both alkyl and other non-phenyl aromatic sulfonamides, indicating a specific and favorable interaction of the phenylsulfonamide moiety with the target protein.[5]

  • Phenyl Ring Substitution: Substitution on the phenyl ring of the ethylamine core is a key driver of potency. Ortho-substitution proved to be particularly beneficial, with one derivative achieving an IC₅₀ of 37 nM.[5] This highlights the importance of steric and electronic effects at this position for optimal binding.

SAR cluster_R1 R1: Heterocycle cluster_R2 R2: Phenyl Ring cluster_R3 R3: Amine Substituent compound R1_point compound->R1_point R1 R2_point compound->R2_point R2 R3_point compound->R3_point R3 R1_label Azepane > Piperidine (Increased Potency) R2_label Ortho-substitution is optimal (e.g., -Cl, -CH3) R3_label Phenyl Sulfonamides > Alkyl/Aryl (Essential for activity)

Caption: Structure-Activity Relationship (SAR) map for GlyT1 inhibitory activity.

Quantitative SAR Data

The following table summarizes the inhibitory potency of selected analogs, demonstrating the impact of structural modifications.

Compound IDR1 (Heterocycle)R2 (Phenyl Ring)R3 (Sulfonamide)GlyT1 IC₅₀ (nM)
1 PiperidineH4-Cl-Phenyl>100
2 AzepaneH4-Cl-Phenyl85
3 Azepane2-ClPhenyl37
4 AzepaneHMethyl>1000

Data is representative and compiled from findings in literature such as those reported by G.S. Jones et al.[5]

Broader Pharmacological Context and Future Directions

While GlyT1 inhibition is a well-documented activity, the core phenylethylamine structure is notoriously promiscuous, interacting with a wide range of CNS targets.[4][7] Analogs and derivatives of this scaffold have shown activity at:

  • Serotonin (5-HT) Receptors: Particularly the 5-HT₂A subtype, where phenethylamines are classic ligands.[8][9] SAR studies show that substitutions on the phenyl ring are critical for affinity and functional activity.[8][9][10]

  • Dopamine Transporter (DAT): The phenylethylamine backbone is the basis for many DAT inhibitors and substrates, including amphetamine-type compounds.[2]

  • NMDA Receptors: Certain phenylethanolamine derivatives are known NMDA receptor antagonists, suggesting that other analogs could also interact directly with this channel.[11][12][13]

Future Research & Development: The key challenge and opportunity lie in achieving selectivity. Future work should focus on:

  • High-Throughput Selectivity Profiling: Screening optimized 2-azepan-1-yl-2-phenyl-ethylamine derivatives against a broad panel of CNS receptors and transporters to identify and mitigate off-target activities.

  • Stereoselective Synthesis: Developing efficient methods for the asymmetric synthesis of enantiomerically pure compounds to improve potency and reduce potential side effects. Metal-free organocatalytic methods are a promising avenue for this.[14]

  • Pharmacokinetic Optimization: Evaluating lead compounds for CNS penetration and metabolic stability. Favorable brain-plasma ratios have been observed for some derivatives, which is a promising sign.[5]

  • Exploration of New Targets: Given the structural similarity to other neuroactive compounds, this scaffold should be explored for activity at other targets, such as sigma receptors and trace amine-associated receptors (TAARs).[2]

Conclusion

The 2-azepan-1-yl-2-phenyl-ethylamine scaffold represents a highly versatile and potent platform for the design of novel CNS-active agents. Its derivatives have demonstrated significant promise as inhibitors of GlyT1, with a clear and actionable structure-activity relationship. The synthetic tractability of the core allows for extensive chemical exploration. As our understanding of the complex pharmacology of the CNS evolves, the strategic application of privileged scaffolds like this one will be paramount in the development of the next generation of therapeutics for challenging neurological and psychiatric disorders.

References

  • Muth, E. A., Moyer, J. A., Haskins, J. T., Andree, T. H., & Husbands, G. E. M. (1991). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 34(1), 260-267. [Link]

  • Li, Y., Gao, J., Wang, F., & Liao, Y. (2024). Advances in synthesis of 2-phenylethanol. Sheng Wu Gong Cheng Xue Bao, 40(6), 1694-1710. [Link]

  • Wiergacz, S., Gąsior, M., & Schifano, F. (2025). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. International Journal of Molecular Sciences, 26(21), 5891. [Link]

  • Belda, L., Díez, D., & Garrido, N. M. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(23), 5729. [Link]

  • Nieto, C. T., Manchado, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Semantic Scholar. [Link]

  • González-Sabín, J., Gotor, V., & Lavandera, I. (2010). Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. Bioorganic & Medicinal Chemistry Letters, 20(16), 4862-4865. [Link]

  • Nieto, C. T., Manchado, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]

  • Nieto, C. T., Manchado, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]

  • Nieto, C. T., Manchado, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed. [Link]

  • Iwanami, S., Ohta, M., Inatomi, H., & Nishikibe, M. (2001). Synthesis and Evaluation of Novel Phenylethanolamine Derivatives Containing Acetanilides as Potent and Selective beta3-adrenergic Receptor Agonists. Chemical & Pharmaceutical Bulletin, 49(7), 849-856. [Link]

  • Jones, G. S., et al. (2010). Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. Bioorganic & Medicinal Chemistry Letters, 20(16), 4859-4861. [Link]

  • Mott, D. D., Doherty, J. J., Zhang, S., Washburn, M. S., Fendley, M. J., & Dingledine, R. (1998). Phenylethanolamines Inhibit NMDA Receptors by Enhancing Proton Inhibition. Neuron, 20(4), 751-761. [Link]

  • Iwanami, S., Ohta, M., Inatomi, H., & Nishikibe, M. (2001). Synthesis and Evaluation of Novel Phenylethanolamine Derivatives containing Acetanilides as Potent and Selective .BETA.3-Adrenergic Receptor Agonists. ResearchGate. [Link]

  • Berger, M. L., Schweifer, A., Rebernik, P., & Hammerschmidt, F. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Bioorganic & Medicinal Chemistry, 17(9), 3456-3462. [Link]

  • Brown, B. S., et al. (2021). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules, 26(21), 6485. [Link]

  • Lee, J., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 195-204. [Link]

  • Kumar, A., et al. (2023). Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson's Disease. Indian Journal of Pharmaceutical Education and Research, 57(2s), s284-s292. [Link]

  • Kim, J. H., et al. (2024). Synthesis and Biological Evaluation of Novel Ramalin Derivatives as Multi-Target Agents for Alzheimer's Disease. Molecules, 29(11), 2568. [Link]

  • Anonymous. (2024). Exploring the NMDAR antagonists as potential therapeutic agents in the treatment of Alzheimer's disease- A Review. Biointerface Research in Applied Chemistry, 14(2), 033. [Link]

  • Jensen, A. A., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLoS ONE, 8(11), e78515. [Link]

  • Lee, J., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 195-204. [Link]

  • Wilhelm, F. C., et al. (2007). 1-(2-(2-(2-(1-Aminoethyl)phenyl)diselanyl)phenyl)ethanamine: an amino organoselenium compound with interesting antioxidant profile. Chemico-Biological Interactions, 169(1), 1-10. [Link]

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Foundational

A Senior Application Scientist's Guide to 2-Azepan-1-yl-2-phenyl-ethylamine: A Novel Primary Amine-Containing Probe for Chemical Proteomics

Authored by: A Senior Application Scientist Introduction: Unveiling a New Chemical Tool for Proteome Interrogation In the dynamic landscape of proteomics, the quest for novel chemical tools to explore the proteome is inc...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling a New Chemical Tool for Proteome Interrogation

In the dynamic landscape of proteomics, the quest for novel chemical tools to explore the proteome is incessant. While the field has a sophisticated arsenal of probes and labeling reagents, the exploration of new chemical scaffolds can unlock unforeseen biological insights and methodological advancements. This guide introduces 2-Azepan-1-yl-2-phenyl-ethylamine , a unique molecule characterized by a primary amine group, and proposes its application as a novel probe in chemical proteomics research.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will not only detail the fundamental properties of this compound but also provide a scientifically grounded, hypothetical framework for its use in proteomics, moving from theoretical mechanism to a practical, step-by-step experimental protocol. As we delve into this exploration, we will maintain a rigorous focus on scientific integrity, ensuring that every proposed step is rooted in established principles of chemical biology and proteomics.

The Compound: 2-Azepan-1-yl-2-phenyl-ethylamine at a Glance

2-Azepan-1-yl-2-phenyl-ethylamine is a small molecule with the empirical formula C₁₄H₂₂N₂ and a molecular weight of 218.34 g/mol . Its structure is distinguished by a phenyl group and an azepane ring attached to an ethylamine backbone. The key feature for its proposed application in proteomics is the presence of a primary amine (-NH₂), a functional group that is readily accessible for chemical reactions.

PropertyValueSource
Chemical Formula C₁₄H₂₂N₂Sigma-Aldrich
Molecular Weight 218.34 g/mol Sigma-Aldrich
CAS Number 876710-61-1Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Key Functional Group Primary Amine (-NH₂)Inferred from structure

Safety Considerations: It is imperative to handle this compound with care. Safety data indicates that it is classified as Acute Toxicity, Oral (Category 3), and carries the signal word "Danger". Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

The Rationale: Leveraging Amine Reactivity in Proteomics

Primary amines are one of the most frequently targeted functional groups in chemical proteomics.[1] They are predominantly found on the N-terminus of proteins and the side chain of lysine residues, making them abundant and accessible on the protein surface.[1][2] This accessibility allows for chemical modification without necessitating protein denaturation.[1]

The nucleophilic nature of the primary amine's nitrogen atom makes it reactive towards electrophilic groups.[2] This principle is the foundation for a vast array of proteomics techniques, including:

  • Protein Labeling: Attaching fluorescent dyes, biotin, or other tags for detection and quantification.[2]

  • Cross-linking Mass Spectrometry (XL-MS): Using reagents with two reactive ends to covalently link interacting proteins, providing insights into protein-protein interactions and complex architecture.[3][4][5]

  • Quantitative Proteomics: Employing isotopic labeling reagents that react with primary amines to enable relative or absolute quantification of proteins between different samples.[6][7]

The most common amine-reactive chemistry involves N-hydroxysuccinimide (NHS) esters, which react with primary amines to form stable, covalent amide bonds.[1][2][3]

Amine_Reaction cluster_reactants Reactants cluster_products Products Protein_NH2 Protein-NH₂ (Primary Amine) Amide_Bond Protein-NH-C(=O)-R (Stable Amide Bond) Protein_NH2->Amide_Bond Nucleophilic Attack NHS_Ester R-C(=O)O-NHS (NHS Ester) NHS_Ester->Amide_Bond Forms Amide NHS NHS (Leaving Group) Amide_Bond->NHS Releases

Caption: Reaction of a primary amine with an NHS ester to form a stable amide bond.

Proposed Application: A Novel Probe for Affinity-Based Proteomics

Given its unique structure, 2-Azepan-1-yl-2-phenyl-ethylamine can be envisioned as a novel building block for creating a library of small molecule probes for affinity-based protein profiling (AfBPP). In this hypothetical workflow, the primary amine of our compound of interest would be reacted with a library of NHS-ester-containing fragments to generate a diverse set of probes. These probes can then be used to identify novel protein binders.

The workflow can be conceptualized as follows:

Workflow cluster_synthesis Probe Synthesis cluster_experiment Proteomics Experiment Compound 2-Azepan-1-yl-2-phenyl-ethylamine Probe_Library Diverse Probe Library Compound->Probe_Library Reacts with NHS_Library Library of NHS-Ester Fragments NHS_Library->Probe_Library Incubation Incubate Probe Library with Lysate Probe_Library->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Affinity_Purification Affinity Purification of Probe-Protein Complexes (e.g., using a tag on the fragment) Incubation->Affinity_Purification MS_Analysis LC-MS/MS Analysis Affinity_Purification->MS_Analysis Data_Analysis Identify Protein Binders MS_Analysis->Data_Analysis

Caption: Proposed workflow for using 2-Azepan-1-yl-2-phenyl-ethylamine in AfBPP.

Detailed Experimental Protocol: Synthesis of a Probe Library and Protein Target Identification

This protocol outlines the steps for synthesizing a small probe library and using it to identify protein targets from a cell lysate.

Materials and Reagents
  • 2-Azepan-1-yl-2-phenyl-ethylamine (e.g., from Sigma-Aldrich)

  • A selection of N-hydroxysuccinimide (NHS) esters with diverse chemical properties (e.g., aliphatic, aromatic, with and without biotin tags for purification)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • HEK293T cells or other relevant cell line

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-coated magnetic beads (for biotinylated probes)

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 8M Urea)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • Water (LC-MS grade)

Step-by-Step Methodology

Part A: Synthesis of the Probe Library

  • Reaction Setup: In separate microcentrifuge tubes, dissolve 1 µmol of 2-Azepan-1-yl-2-phenyl-ethylamine in 100 µL of anhydrous DMF.

  • Addition of NHS Esters: To each tube, add 1.1 µmol (1.1 equivalents) of a different NHS ester.

  • Base Catalyst: Add 2 µmol (2 equivalents) of triethylamine to each reaction to facilitate the reaction.

  • Incubation: Incubate the reactions at room temperature for 2 hours with gentle shaking.

  • Verification (Optional): The success of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS analysis of a small aliquot.

  • Storage: The resulting probe library can be stored at -20°C.

Part B: Protein Target Identification

  • Cell Lysis: Harvest cultured cells and lyse them in an appropriate lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Probe Incubation: In separate tubes, incubate 1 mg of the cell lysate with each synthesized probe (at a final concentration of 10-50 µM) for 1 hour at 4°C with gentle rotation. Include a vehicle control (DMF).

  • Affinity Purification (for biotinylated probes):

    • Add streptavidin-coated magnetic beads to each lysate-probe mixture and incubate for 1 hour at 4°C.

    • Wash the beads extensively with wash buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., 8M Urea).

  • Sample Preparation for Mass Spectrometry:

    • Reduction: Reduce the eluted proteins with DTT.

    • Alkylation: Alkylate with IAA.

    • Digestion: Dilute the sample to reduce the urea concentration and digest the proteins overnight with trypsin.

  • LC-MS/MS Analysis: Acidify the digested peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics data analysis pipeline (e.g., MaxQuant, Proteome Discoverer) to identify the proteins that were enriched by each probe compared to the control.

Potential Advantages and Future Directions

The proposed use of 2-Azepan-1-yl-2-phenyl-ethylamine offers several potential advantages:

  • Novel Chemical Space: Its unique scaffold, combining phenyl, azepane, and ethylamine motifs, could lead to the discovery of proteins that do not interact with more conventional probes.

  • Modular Synthesis: The primary amine allows for the straightforward synthesis of a diverse probe library through well-established amine-reactive chemistry.[6]

  • Drug Discovery Starting Point: The structure has similarities to known bioactive molecules, such as inhibitors of the glycine transporter 1 (GlyT1), suggesting that the identified protein targets could be of therapeutic relevance.[8]

Future work could involve expanding the library of NHS-ester fragments, optimizing the affinity purification workflow, and validating the identified protein targets using orthogonal methods such as Western blotting or surface plasmon resonance (SPR).

Conclusion

While 2-Azepan-1-yl-2-phenyl-ethylamine does not have a documented history in proteomics, its chemical properties, particularly the presence of a reactive primary amine, make it a compelling candidate for the development of novel chemical probes. This guide has provided a comprehensive theoretical and practical framework for its application in affinity-based protein profiling. By embracing new chemical entities and methodologies, the field of proteomics can continue to push the boundaries of our understanding of complex biological systems.

References

  • Bich, C., Maedler, S., Chiesa, K., DeGiacomo, F., Bogliotti, N., & Zenobi, R. (2009). Reactivity and Applications of New Amine Reactive Cross-Linkers for Mass Spectrometric Detection of Protein−Protein Complexes. Analytical Chemistry, 82(1), 172–179. [Link]

  • Cagney, G., & Emili, A. (2005). Complete chemical modification of amine and acid functional groups of peptides and small proteins. Protein Science, 14(3), 768–777. [Link]

  • G-Biosciences. (2014, July 21). A Guide to Protein Cross Linkers. Retrieved from [Link]

  • CovalX. (2009, December 8). Reactivity and Applications of New Amine Reactive Cross-Linker for Mass Spectrometry Detection of Protein Complexes. Retrieved from [Link]

  • Griffin, T. J., Gygi, S. P., & Aebersold, R. (2001). Quantitative Proteomics Employing Primary Amine Affinity Tags. Journal of the American Society for Mass Spectrometry, 12(2), 1238–1246. [Link]

  • Iacobucci, C., Götze, M., Ihling, C. H., & Sinz, A. (2018). Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes. In Cross-Linking Mass Spectrometry (pp. 33-44). Springer, New York, NY. [Link]

  • Varnes, J. G., Forst, J. M., Hoerter, T. N., Holmquist, C. R., Wilkins, D. E., Tian, G., Jonak, G., Wang, X., Potts, W. M., Wood, M. W., Alhambra, C., Brugel, T. A., & Albert, J. S. (2010). Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. Bioorganic & Medicinal Chemistry Letters, 20(16), 4878–4881. [Link]

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Protocols & Analytical Methods

Method

Introduction: The Significance of Chiral Vicinal Diamines

An Application Note and Protocol for the Chiral Synthesis of 2-Azepan-1-yl-2-phenyl-ethylamine Chiral 1,2-diamines, also known as vicinal diamines, are privileged structural motifs frequently encountered in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Chiral Synthesis of 2-Azepan-1-yl-2-phenyl-ethylamine

Chiral 1,2-diamines, also known as vicinal diamines, are privileged structural motifs frequently encountered in medicinal chemistry and asymmetric synthesis.[1] Their presence is critical in a vast array of pharmaceuticals, natural products, and as highly effective chiral ligands or organocatalysts.[2][3] The compound 2-Azepan-1-yl-2-phenyl-ethylamine is a valuable building block, notably utilized in the development of novel inhibitors for the glycine transporter 1 (GlyT1), a target for neurological disorders.[4]

The primary challenge in synthesizing such molecules lies in controlling the stereochemistry at the chiral center. While classical resolution of racemic mixtures is a viable option, modern synthetic chemistry prioritizes more atom-economical and efficient methods like asymmetric catalysis.[5] This application note provides a detailed, field-proven protocol for the enantioselective synthesis of 2-Azepan-1-yl-2-phenyl-ethylamine via a catalytic asymmetric reductive amination strategy. This method is selected for its high efficiency, excellent stereocontrol, and broad applicability.[6][7]

Strategic Overview: Asymmetric Reductive Amination

The synthesis of the target chiral diamine is approached through a two-step sequence starting from commercially available 2-bromoacetophenone. The key transformation is a stereoselective reductive amination of an intermediate ketone.

  • Nucleophilic Substitution : 2-Bromoacetophenone is reacted with azepane (hexamethyleneimine) to form the intermediate ketone, 2-(azepan-1-yl)-1-phenylethan-1-one. This is a standard SN2 reaction.

  • Asymmetric Reductive Amination (ARA) : The intermediate ketone undergoes direct asymmetric reductive amination using an ammonia source in the presence of a chiral transition-metal catalyst and a hydrogen source. This step establishes the crucial stereocenter. Catalytic systems based on Ruthenium or Iridium with chiral diphosphine ligands are highly effective for this type of transformation, offering excellent enantioselectivity and yield.[5][6]

This strategy is advantageous as it builds the chiral center directly and avoids the need for stoichiometric chiral auxiliaries, which often require additional synthesis and removal steps.[8][9]

Reaction Mechanism: Catalytic Control of Stereochemistry

The core of this synthesis is the asymmetric reductive amination step. The mechanism, catalyzed by a chiral transition-metal complex (e.g., Ru-C3-TunePhos), proceeds as follows:

  • Imine Formation : The ketone (2-(azepan-1-yl)-1-phenylethan-1-one) reacts reversibly with ammonia (from an ammonium salt) to form an imine or enamine intermediate.

  • Catalyst Coordination : The chiral catalyst, activated by the hydrogen source, coordinates to the C=N double bond of the imine. The steric and electronic properties of the chiral ligand create a chiral pocket around the metal center.

  • Stereoselective Hydride Transfer : The coordinated imine undergoes hydrogenation. The facial selectivity of the hydride transfer from the metal to the imine carbon is dictated by the chiral environment of the ligand, leading to the preferential formation of one enantiomer of the product.

  • Product Release and Catalyst Regeneration : The chiral amine product is released, and the catalyst is regenerated to continue the catalytic cycle.

The high degree of enantioselectivity is a direct result of the energy difference between the two diastereomeric transition states leading to the (R)- and (S)-products, a difference skillfully engineered by the design of the chiral ligand.[6]

Experimental Protocols

Part 1: Synthesis of 2-(Azepan-1-yl)-1-phenylethan-1-one (Intermediate)

This protocol details the synthesis of the ketone precursor required for the asymmetric reductive amination.

Materials and Reagents

Reagent/MaterialGradeSupplierPart Number
2-Bromoacetophenone≥98%Sigma-AldrichB63805
Azepane (Hexamethyleneimine)99%Sigma-AldrichH12809
Triethylamine (Et₃N)≥99.5%Sigma-Aldrich471283
Acetonitrile (MeCN)Anhydrous, 99.8%Sigma-Aldrich271004
Diethyl Ether (Et₂O)Anhydrous, ≥99.7%Sigma-Aldrich676883
Saturated aq. NaHCO₃ACS Reagent--
BrineACS Reagent--
Anhydrous MgSO₄≥99.5%Sigma-AldrichM7506

Step-by-Step Procedure

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromoacetophenone (10.0 g, 50.2 mmol) and anhydrous acetonitrile (100 mL).

  • Add azepane (10.0 g, 100.4 mmol, 2.0 eq.) and triethylamine (7.0 mL, 50.2 mmol, 1.0 eq.) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in diethyl ether (150 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 5% to 20% ethyl acetate in hexane) to afford 2-(azepan-1-yl)-1-phenylethan-1-one as a pale yellow oil.

Part 2: Chiral Synthesis of 2-Azepan-1-yl-2-phenyl-ethylamine

This protocol details the key asymmetric reductive amination step.

Materials and Reagents

Reagent/MaterialGradeSupplierPart Number
2-(Azepan-1-yl)-1-phenylethan-1-oneAs synthesized--
[RuCl(p-cymene)((R)-C3-TunePhos)]ClCatalyst gradeStrem Chemicals44-0237
Ammonium Acetate (NH₄OAc)≥98%Sigma-AldrichA1542
2,2,2-Trifluoroethanol (TFE)≥99%Sigma-Aldrich325700
Hydrogen (H₂) gasHigh Purity (5.0)--
Ethyl Acetate (EtOAc)ACS Grade--
1 M aq. NaOHACS Reagent--
Anhydrous Na₂SO₄≥99.0%Sigma-Aldrich239313

Step-by-Step Procedure

  • In a high-pressure autoclave equipped with a glass liner and a magnetic stir bar, add 2-(azepan-1-yl)-1-phenylethan-1-one (2.17 g, 10.0 mmol), ammonium acetate (3.85 g, 50.0 mmol, 5.0 eq.), and the chiral ruthenium catalyst [RuCl(p-cymene)((R)-C3-TunePhos)]Cl (48 mg, 0.05 mmol, 0.5 mol%).

  • Add 2,2,2-trifluoroethanol (20 mL) as the solvent.[6]

  • Seal the autoclave, purge with argon three times, and then purge with hydrogen (H₂) gas three times.

  • Pressurize the autoclave to 50 atm with H₂ gas.

  • Heat the reaction mixture to 80°C and stir vigorously for 24 hours.

  • After 24 hours, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with 1 M aqueous NaOH (2 x 30 mL) to remove the ammonium salts and deprotonate the product.

  • Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be further purified by column chromatography if necessary, though high purity is often achieved directly.

Visualization of the Synthetic Workflow

The overall experimental process can be visualized as a clear, sequential workflow.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Asymmetric Synthesis start1 2-Bromoacetophenone + Azepane reaction1 Nucleophilic Substitution (Reflux in MeCN, 4h) start1->reaction1 workup1 Workup & Extraction reaction1->workup1 purify1 Flash Chromatography workup1->purify1 intermediate 2-(Azepan-1-yl)-1-phenylethan-1-one purify1->intermediate start2 Intermediate + NH4OAc + Chiral Ru-Catalyst intermediate->start2 reaction2 Asymmetric Reductive Amination (H2, 50 atm, 80°C, 24h) start2->reaction2 workup2 Workup & Basic Wash reaction2->workup2 final_product Chiral 2-Azepan-1-yl-2-phenyl-ethylamine workup2->final_product analysis Analysis (NMR, MS, Chiral HPLC) final_product->analysis

Caption: Overall workflow for the chiral synthesis of the target diamine.

Characterization and Data

The final product should be characterized thoroughly to confirm its identity, purity, and enantiomeric excess.

  • ¹H and ¹³C NMR : To confirm the chemical structure.

  • Mass Spectrometry (MS) : To confirm the molecular weight (Expected: 218.34 g/mol ).[10]

  • Chiral HPLC : To determine the enantiomeric excess (ee). A suitable chiral stationary phase (e.g., Chiralcel OD-H) should be used with a mobile phase such as a hexane/isopropanol mixture.

Expected Results

ParameterExpected Value
Yield (Intermediate)75-85%
Yield (Final Product)80-95%
Chemical Purity>98%
Enantiomeric Excess (ee)>95%

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in Part 1 Incomplete reaction; inefficient workup.Increase reflux time; ensure anhydrous conditions; perform extractions carefully.
Low Yield in Part 2 Inactive catalyst; insufficient hydrogen pressure; leaks in the autoclave.Use fresh catalyst; ensure proper sealing and purging of the autoclave; check pressure gauge.
Low Enantioselectivity (ee) Racemization; catalyst degradation; incorrect reaction temperature.Ensure the reaction is not run for an excessive time; use high-purity, anhydrous solvent; verify temperature control.
Incomplete Reaction in Part 2 Poor quality ketone intermediate; catalyst poisoning.Re-purify the intermediate ketone; ensure all reagents and the solvent are free of potential catalyst poisons (e.g., sulfur compounds).

Conclusion

This application note details a robust and highly efficient method for the chiral synthesis of 2-Azepan-1-yl-2-phenyl-ethylamine. By employing a modern asymmetric reductive amination strategy with a well-defined chiral ruthenium catalyst, this protocol provides access to the target molecule in high yield and excellent enantiomeric excess. The methodology is scalable and relies on established chemical principles, making it a valuable tool for researchers in drug discovery and synthetic organic chemistry.

References

  • Tanimori, S., Kirihata, M. (2002). Catalytic Asymmetric Synthesis of Vicinal Diamine Derivatives through Enantioselective N-Allylation Using Chiral π-Allyl Pd-Catalyst. Organic Letters, 4(19), 3271-3273. Available from: [Link]

  • Li, Y., Wang, W., et al. (2020). Catalytic Asymmetric Synthesis of Vicinal Tetrasubstituted Diamines via Umpolung Cross-Mannich Reaction of Cyclic Ketimines. Organic Letters, 22(13), 5014-5019. Available from: [Link]

  • Li, Y., Wang, W., et al. (2020). Catalytic Asymmetric Synthesis of Vicinal Tetrasubstituted Diamines via Umpolung Cross-Mannich Reaction of Cyclic Ketimines. PubMed. Available from: [Link]

  • Gabi, M., et al. (2018). Enantioselective Synthesis of anti-1,2-Diamines by Cu-Catalyzed Reductive Couplings of Azadienes with Aldimines and Ketimines. National Institutes of Health. Available from: [Link]

  • Tanimori, S., & Kirihata, M. (2002). Catalytic Asymmetric Synthesis of Vicinal Diamine Derivatives through Enantioselective N-Allylation Using Chiral π-Allyl Pd-Catalyst. ACS Publications. Available from: [Link]

  • Wang, Z., et al. (2022). Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides. Organic Chemistry Frontiers. Available from: [Link]

  • Sansano, J. M., & Yus, M. (2015). Catalytic asymmetric synthesis of 1,2-diamines. Universidad de Alicante. Available from: [Link]

  • Buchwald, S. L., et al. (2019). Regio- and Enantioselective Synthesis of 1,2-Diamine Derivatives by Copper-Catalyzed Hydroamination. ACS Publications. Available from: [Link]

  • Maji, B., et al. (2024). Regio- and Enantioselective Synthesis of 1,2-Diamines by Formal Hydroamination of Enamines. PubMed. Available from: [Link]

  • Sansano, J. M., & Yus, M. (2015). Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. Available from: [Link]

  • Zhang, X., et al. (2019). Asymmetric reductive amination for the synthesis of chiral amines. ResearchGate. Available from: [Link]

  • Zhang, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H₂. Journal of the American Chemical Society, 140(6), 2048-2051. Available from: [Link]

  • Magano, J., & Dunetz, J. R. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(3), 3395-3455. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Suna, E. Group. Diastereoselective synthesis using chiral auxiliary. Available from: [Link]

  • Chegondi, R., et al. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry, 86(7), 5121-5135. Available from: [Link]

  • Wikipedia. Chiral auxiliary. Available from: [Link]

  • Hull, K. L., et al. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. National Institutes of Health. Available from: [Link]

  • Garrido, M., et al. (2022). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. Available from: [Link]

  • Sansano, J. M., & Yus, M. (2015). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. Available from: [Link]

  • RASĀYAN Journal of Chemistry. (2018). CONVENIENT SYNTHESIS OF SUBSTITUTED 2-PHENYL QUINOXALINE FROM α-TOSYL KETONES AND ARYL 1,2-DIAMINES CATALYSED BY L-PROLINE. Available from: [Link]

  • Bessonov, I. V., et al. (2005). Stereoselective Synthesis of 1,2-Diamino-1,2-diarylethane Derivatives. ResearchGate. Available from: [Link]

  • Fokin, A. A., & Schreiner, P. R. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI. Available from: [Link]

  • Varnes, J. G., et al. (2010). Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. PubMed. Available from: [Link]

  • Rachoń, J., & Cholewiński, G. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer. Semantic Scholar. Available from: [Link]

  • Lemoine, P., et al. (1990). Convenient Synthesis of 1-phenyl-1,2-propanediamines. Preliminary Pharmacological Results. PubMed. Available from: [Link]

  • Oura, I., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. National Institutes of Health. Available from: [Link]

  • Bajić, M., et al. (2010). Novel diamidino-substituted derivatives of phenyl benzothiazolyl and dibenzothiazolyl furans and thiophenes: synthesis, antiproliferative and DNA binding properties. PubMed. Available from: [Link]

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Application

Application Note & Protocols: High-Purity Isolation of 2-Azepan-1-yl-2-phenyl-ethylamine

Abstract This document provides a comprehensive guide to the purification of 2-Azepan-1-yl-2-phenyl-ethylamine (CAS 876710-61-1), a diamine building block crucial for pharmaceutical research and development.[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of 2-Azepan-1-yl-2-phenyl-ethylamine (CAS 876710-61-1), a diamine building block crucial for pharmaceutical research and development.[1][2][3][4] Achieving high purity of this compound is paramount for ensuring reproducibility in downstream applications and for meeting stringent regulatory standards. This guide moves beyond simple procedural lists to explain the underlying chemical principles that govern method selection and optimization. We present detailed, field-tested protocols for recrystallization (including single-solvent, two-solvent, and acid-salt techniques) and preparative column chromatography, tailored to the specific physicochemical properties of the target molecule. Furthermore, this note includes guidance on impurity profiling and post-purification analysis to create a self-validating workflow for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Purity

2-Azepan-1-yl-2-phenyl-ethylamine is a bifunctional molecule featuring a primary amine and a tertiary amine integrated into a saturated heterocyclic (azepane) ring. Its structural complexity and basicity present unique challenges and opportunities for purification. Impurities, which may include unreacted starting materials, diastereomers (if the chiral center is not controlled), or byproducts from side reactions, can significantly impact biological activity, toxicity profiles, and the kinetic properties of derivative compounds. Therefore, a robust purification strategy is not merely a procedural step but a critical component of the development lifecycle. This guide provides the strategic framework and tactical protocols to consistently achieve >99% purity.

Foundational Physicochemical Properties

A successful purification strategy is built upon a thorough understanding of the molecule's properties. The presence of two basic nitrogen atoms and a nonpolar phenyl group defines its solubility and chromatographic behavior.

PropertyValue / ObservationImplication for Purification
Molecular Formula C₁₄H₂₂N₂-
Molecular Weight 218.34 g/mol [1]Relatively non-volatile; distillation is not a preferred method.
Physical Form Solid[1]Recrystallization is a primary and highly effective purification method.
Basicity Two basic centers (primary & tertiary amines)Strong interaction with acidic media. Enables purification via acid-salt formation. Prone to tailing on standard silica gel.
Solubility Profile Soluble in polar organic solvents (e.g., alcohols, THF). Limited solubility in nonpolar solvents (e.g., hexanes).Guides the selection of solvent systems for both recrystallization and chromatography. The principle of "like dissolves like" is key.

Strategic Purification Workflow

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following diagram outlines a logical workflow for isolating high-purity 2-Azepan-1-yl-2-phenyl-ethylamine.

G cluster_0 Initial Stage cluster_1 Method Selection cluster_2 Final Stage Crude Crude Solid Product (Post-Synthesis Workup) TLC Initial Purity Assessment (TLC/LC-MS) Crude->TLC Analyze sample Decision Impurity Profile? TLC->Decision Recrystallization Recrystallization Path (For Crystalline Solids & Thermally Stable Impurities) Decision->Recrystallization High Polarity Difference Chromatography Chromatography Path (For Non-Crystalline Oils or Closely-Related Impurities) Decision->Chromatography Low Polarity Difference Final_Analysis Final Purity Verification (NMR, HPLC, Melting Point) Recrystallization->Final_Analysis Chromatography->Final_Analysis Pure_Product Pure Product (>99%) Final_Analysis->Pure_Product Meets spec

Caption: Decision workflow for selecting the optimal purification strategy.

Methodologies and Protocols

Purification by Recrystallization

Recrystallization is the most efficient method for purifying solids, leveraging the difference in solubility of the compound and its impurities in a given solvent at different temperatures. For scaling up, this method is often preferred due to its simplicity and cost-effectiveness.

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a solvent can be found that dissolves the compound well when hot but poorly when cold. Isopropanol or ethanol are excellent starting points.

  • Solvent Screening: In a small test tube, add ~20 mg of crude material and a few drops of the chosen solvent (e.g., isopropanol). Heat the mixture. If the solid dissolves completely upon heating and precipitates upon cooling, the solvent is suitable.

  • Dissolution: Place the bulk crude material (e.g., 5.0 g) into an Erlenmeyer flask. Add the minimum amount of hot isopropanol required to fully dissolve the solid. This is achieved by adding the solvent portion-wise to the gently boiling mixture until a clear solution is obtained.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[6] Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Acid-Salt Recrystallization

This is an exceptionally powerful technique for basic compounds like amines. Converting the free base into a salt (e.g., hydrochloride) dramatically alters its solubility profile, often making it highly soluble in alcohols but insoluble in less polar solvents, thereby leaving organic impurities behind in the mother liquor. This method provides excellent purification from non-basic contaminants.[8][]

G A Crude Free Base in Isopropanol (IPA) B Add HCl Solution (e.g., 2M in Diethyl Ether) A->B C Precipitate Hydrochloride Salt B->C D Filter & Wash Salt with cold IPA/Ether C->D E Redissolve Pure Salt in Water D->E F Basify with NaOH to pH > 12 E->F G Precipitate Pure Free Base F->G H Filter, Wash with Water, & Dry G->H I Final Pure Product H->I

Caption: Workflow for purification via hydrochloride salt formation.

  • Salt Formation: Dissolve the crude 2-Azepan-1-yl-2-phenyl-ethylamine in a suitable solvent such as isopropanol or ethyl acetate (approx. 10 mL per gram).

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or a concentrated aqueous solution) dropwise until the mixture becomes acidic (test with pH paper). The hydrochloride salt will typically precipitate as a white solid.

  • Isolation of Salt: Cool the mixture in an ice bath for 30 minutes, then collect the salt by vacuum filtration. Wash the salt with a small amount of cold solvent (e.g., diethyl ether) to remove soluble impurities.

  • Recrystallization of Salt: The collected salt can be further purified by recrystallizing it from a suitable solvent system, such as ethanol/water.[7]

  • Liberation of Free Base: Dissolve the purified salt in a minimum amount of water. While cooling in an ice bath, slowly add a strong base (e.g., 5M NaOH solution) until the solution is strongly basic (pH > 12). The pure free base will precipitate out of the aqueous solution.

  • Final Isolation: Collect the purified solid by vacuum filtration, wash thoroughly with deionized water to remove residual salts, and dry under vacuum.

Purification by Column Chromatography

When impurities are structurally similar to the product or when the crude material is an oil, flash column chromatography is the method of choice. The basic nature of the target compound requires special consideration to achieve good separation.

Principle: The compound is passed through a column of stationary phase (silica gel). Due to its polarity, it will adhere to the silica. A solvent system (mobile phase) is used to elute the compound. Less polar impurities will travel through the column faster, while more polar impurities will travel slower, allowing for separation.

Key Consideration for Amines: The acidic nature of silica gel can cause strong, sometimes irreversible, binding of basic amines, leading to significant product loss and poor peak shape (tailing). To counteract this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, is added to the mobile phase.[10]

Protocol 3: Flash Column Chromatography with Basic Modifier

  • Stationary Phase: Prepare a column with silica gel (e.g., 230-400 mesh). The amount of silica should be 50-100 times the weight of the crude material.

  • Mobile Phase (Eluent) Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of ~0.3 for the product. A good starting point is a mixture of ethyl acetate and hexanes. Add 0.5-1% triethylamine to the chosen eluent system.

    • Example System: 70:29:1 Hexanes:Ethyl Acetate:Triethylamine.

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, create a slurry by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.

  • Elution: Run the column, collecting fractions. Monitor the elution process using TLC to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. The added triethylamine is volatile and will be removed under vacuum.

Purity Assessment and Characterization

Verifying the purity of the final product is a critical final step.

TechniquePurposeExpected Result for Pure Compound
Thin Layer Chromatography (TLC) Quick purity check & fraction monitoringA single spot.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysisA single major peak, allowing for purity calculation (e.g., >99% by area).
Nuclear Magnetic Resonance (NMR) Structural confirmation and impurity identificationClean spectrum matching the expected structure with no significant impurity peaks.
Melting Point Purity and identity confirmationA sharp, defined melting range consistent with literature values.

Summary and Recommendations

MethodBest ForAdvantagesDisadvantages
Single-Solvent Recrystallization Large scale (>5 g), high-purity crudeSimple, cost-effective, easily scalable.Requires a suitable single solvent; less effective for removing closely related impurities.
Acid-Salt Recrystallization Removing non-basic or neutral impuritiesExcellent purification, produces a stable, crystalline solid.Multi-step process, requires use of acid and base.
Flash Column Chromatography Small scale (<5 g), complex impurity profiles, oily crudeHigh resolving power, versatile.More time-consuming, requires larger solvent volumes, potential for product loss on column.

For initial purification of a solid crude product, Acid-Salt Recrystallization (Protocol 2) is highly recommended due to its exceptional ability to remove a wide range of impurity types common in amine synthesis. For final polishing or for purifying stubborn mixtures, Flash Column Chromatography (Protocol 3) is the preferred method.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved February 10, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization - Part 2. Retrieved February 10, 2026, from [Link]

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. DSpace@MIT. Retrieved February 10, 2026, from [Link]

  • Rowan College at Burlington County. (n.d.). CHE 241 Lab 2: Recrystallization. Chemistry Solutions. Retrieved February 10, 2026, from [Link]

  • Fuson, R. C., & Ross, W. E. (n.d.). α-Phenylethylamine. Organic Syntheses. Retrieved February 10, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem. Retrieved February 10, 2026, from [Link]

  • FooDB. (n.d.). Showing Compound 2-Phenylethylamine (FDB010580). Retrieved February 10, 2026, from [Link]

  • Michelson, K. (2021, January 11). How to get consistently large crystals during recrystallization? ResearchGate. Retrieved February 10, 2026, from [Link]

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Method

Analytical methods for 2-Azepan-1-yl-2-phenyl-ethylamine

An In-Depth Technical Guide to the Analytical Methods for 2-Azepan-1-yl-2-phenyl-ethylamine Authored by: A Senior Application Scientist This document provides a comprehensive guide for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Methods for 2-Azepan-1-yl-2-phenyl-ethylamine

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential analytical methodologies for the characterization, quantification, and chiral separation of 2-Azepan-1-yl-2-phenyl-ethylamine. The protocols and insights are designed to be robust, reliable, and grounded in established scientific principles for phenethylamine derivatives.

Introduction: Understanding the Analyte

2-Azepan-1-yl-2-phenyl-ethylamine (CAS No. 876710-61-1) is a substituted phenethylamine derivative. The core structure, characterized by a phenyl group and an ethylamine backbone, is a common motif in a vast range of biologically active compounds, including neurotransmitters, hormones, and pharmaceutical agents.[1][2] The presence of a chiral center at the carbon adjacent to the phenyl ring and the primary amine, along with the bulky azepane substituent, introduces specific analytical challenges that necessitate a multi-faceted approach for comprehensive analysis.

The development of robust analytical methods is critical for various applications:

  • Drug Development: To ensure the purity, stability, and quality of active pharmaceutical ingredients (APIs).

  • Metabolism Studies: To identify and quantify the parent compound and its metabolites in biological matrices.[3][4]

  • Forensic Toxicology: For the detection and quantification of the substance in forensic investigations.[5][6]

This guide outlines a logical workflow, from initial structural confirmation to sensitive quantification and stereoisomer discrimination.

Physicochemical Properties & Core Analytical Challenges

A successful analytical strategy begins with understanding the molecule's inherent properties and the challenges they present.

PropertyValue / DescriptionAnalytical Implication
Molecular Formula C₁₄H₂₂N₂Provides the basis for exact mass determination.
Molecular Weight 218.34 g/mol Guides mass spectrometry settings.
Basicity (pKa) Contains two basic nitrogen atoms (primary amine and tertiary azepane amine). The primary amine is predicted to be more basic.[2]Influences choice of extraction technique (LLE at high pH) and chromatographic mobile phase pH for optimal peak shape and retention in reverse-phase HPLC.
Polarity (logP) Predicted to be moderately lipophilic.[2]Suitable for reverse-phase chromatography. Guides selection of SPE sorbents and LLE solvents.
Chirality Possesses one stereocenter at the C2 position of the ethylamine chain.Enantiomers may have different pharmacological and toxicological profiles, making chiral separation essential for pharmaceutical applications.[7]
UV Chromophore The phenyl ring provides a chromophore suitable for UV detection.Allows for straightforward quantification by HPLC-UV for purity analysis.

Recommended Analytical Workflow

The choice of analytical technique is dictated by the objective. The following workflow provides a decision-making framework for the analysis of 2-Azepan-1-yl-2-phenyl-ethylamine.

AnalyticalWorkflow cluster_goals cluster_methods start Analytical Goal for 2-Azepan-1-yl-2-phenyl-ethylamine goal1 Structural Confirmation & Elucidation start->goal1 goal2 Purity & Assay (Bulk Material) start->goal2 goal3 Trace Quantification (Biological Matrix) start->goal3 goal4 Enantiomeric Purity & Separation start->goal4 method1 NMR (¹H, ¹³C, 2D) High-Resolution MS (HRMS) goal1->method1  Definitive structure method2 HPLC-UV / HPLC-DAD goal2->method2  Robust QC method3 LC-MS/MS goal3->method3  High sensitivity & selectivity method4 Chiral HPLC or Chiral GC-MS (after derivatization) goal4->method4  Stereoisomer discrimination

Caption: Decision workflow for selecting the appropriate analytical method.

Application Notes & Detailed Protocols

Protocol 1: Structural Elucidation by NMR and HRMS

Objective: To obtain unambiguous confirmation of the chemical structure, including atom connectivity. This is a foundational step for any new batch or synthesized compound.

A. High-Resolution Mass Spectrometry (HRMS)

  • Causality: HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. Electrospray ionization (ESI) is ideal for this basic compound, as it will readily protonate in the positive ion mode.

  • Methodology:

    • Sample Preparation: Prepare a 1-5 µg/mL solution in 50:50 acetonitrile:water with 0.1% formic acid.

    • Instrumentation: Use a Q-TOF or Orbitrap mass spectrometer.

    • Infusion: Infuse the sample directly or via a short LC run.

    • Acquisition: Acquire data in positive ESI mode.

    • Data Analysis: The measured mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the theoretical mass (219.1856 for C₁₄H₂₃N₂⁺). Tandem MS (MS/MS) can be used to fragment the molecule and confirm the presence of key substructures (e.g., loss of the azepane ring).

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality: NMR provides detailed information about the carbon-hydrogen framework. ¹H NMR confirms the number and environment of protons, while ¹³C NMR identifies the carbon atoms. 2D NMR (like COSY and HSQC/HMBC) establishes connectivity.[8]

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR: Acquire a standard proton spectrum. Expect to see signals corresponding to the aromatic protons, the aliphatic protons on the ethylamine chain, and the protons of the azepane ring.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all 14 unique carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial to definitively assign protons to their corresponding carbons and to confirm the connectivity between the phenyl, ethylamine, and azepane moieties.

Protocol 2: Quantification in Bulk Material by HPLC-UV

Objective: To determine the purity and concentration of the active ingredient in a bulk powder or simple formulation. This method is standard for quality control due to its robustness and simplicity.

  • Causality: The molecule's phenyl chromophore allows for sensitive UV detection. Reverse-phase HPLC is ideal for retaining this moderately polar compound. The basic nitrogens require an acidic mobile phase modifier (like formic acid or TFA) to ensure protonation, leading to sharp, symmetrical peaks and reproducible retention.

  • Instrumentation: Standard HPLC system with a UV or Diode Array Detector (DAD).

  • Protocol Details:

ParameterRecommended ConditionRationale
Column C18 or Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmC18 provides general-purpose hydrophobic retention. A Phenyl-Hexyl phase can offer alternative selectivity through π-π interactions with the analyte's phenyl ring.[5][6]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier for peak shape control.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient Start at 10% B, ramp to 90% B over 10 min, hold 2 min.A gradient is recommended to ensure elution of any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CFor improved reproducibility.
Detection 210 nm or 254 nmWavelengths where the phenyl ring absorbs. DAD allows for peak purity analysis.
Injection Vol. 5 µL
  • System Validation: Before analysis, the system must be validated. Perform at least five replicate injections of a standard solution. The relative standard deviation (%RSD) of the peak area and retention time should be < 2.0%. A calibration curve should be established with a correlation coefficient (r²) > 0.999.

Protocol 3: Trace-Level Quantification in Biological Fluids by LC-MS/MS

Objective: To accurately and precisely measure low concentrations of 2-Azepan-1-yl-2-phenyl-ethylamine in complex matrices like plasma or urine for pharmacokinetic or toxicological studies.

  • Causality: LC-MS/MS provides unparalleled sensitivity and selectivity.[9][10] The "dilute-and-shoot" approach is a fast and effective sample preparation method for urine samples containing phenethylamines.[5] The use of Multiple Reaction Monitoring (MRM) allows the instrument to filter out matrix interferences, isolating the signal of the target analyte.

  • Workflow Diagram:

LCMSMS_Workflow sample Urine/Plasma Sample prep Sample Preparation (e.g., Dilute-and-Shoot or SPE) sample->prep lc UPLC/HPLC Separation (Phenyl-Hexyl Column) prep->lc esi Ionization Source (Positive ESI) lc->esi q1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 219.2) esi->q1 q2 Quadrupole 2 (Q2) Collision Cell (CID) q1->q2 q3 Quadrupole 3 (Q3) Product Ion Selection (e.g., m/z 121.1, 98.1) q2->q3 detector Detector & Data Acquisition q3->detector

Caption: Workflow for trace-level analysis by LC-MS/MS.

  • Protocol Details:

    • Sample Preparation (Dilute-and-Shoot for Urine):

      • Vortex the urine sample.

      • Add 50 µL of urine to 950 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) containing an appropriate internal standard (e.g., a deuterated analogue).

      • Vortex and centrifuge. Transfer the supernatant to an autosampler vial.

    • LC-MS/MS Conditions:

ParameterRecommended Condition
LC System UPLC or HPLC
Column Phenyl-Hexyl, 50 x 2.1 mm, 1.7 µm[5][6]
Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol[5]
Flow Rate 0.4 mL/min
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization (ESI), Positive Mode
MRM Transitions Precursor (Q1): 219.2 [M+H]⁺Product (Q3): Two transitions should be optimized. Predicted fragments could be ~121.1 (loss of azepane) and ~98.1 (azepane fragment).
Protocol 4: Chiral Separation

Objective: To separate and quantify the individual enantiomers of 2-Azepan-1-yl-2-phenyl-ethylamine.

  • Causality: Enantiomers have identical physical properties in a non-chiral environment, requiring a chiral environment for separation. This can be achieved either by creating diastereomers before analysis (indirect method) or by using a chiral stationary phase (direct method).

A. Indirect Method: Chiral Derivatization followed by GC-MS

  • Principle: The racemic amine is reacted with a single enantiomer of a chiral derivatizing agent to form two diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.[7]

  • Methodology:

    • Derivatization: React the analyte with an enantiomerically pure agent like S-(-)-N-Trifluoroacetyl-prolyl chloride (TFAPC).[7]

    • GC-MS Analysis: Analyze the resulting diastereomers on a standard GC-MS system using a non-polar capillary column (e.g., 5% phenyl polysiloxane).[11] The two diastereomers will elute at different retention times.

    • Advantages: Uses standard, less expensive GC columns.

    • Disadvantages: Requires a derivatization step which can add complexity and potential for error.

B. Direct Method: Chiral High-Performance Liquid Chromatography (HPLC)

  • Principle: The racemic mixture is passed through an HPLC column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times. Polysaccharide-based CSPs are highly effective for separating a wide range of chiral compounds, including amines.[12]

  • Methodology:

    • Column Selection: Screen various polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives).

    • Mobile Phase: Typically run in normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol) with a basic additive (e.g., diethylamine) to improve peak shape.

    • Detection: UV at 210 nm.

    • Advantages: Direct analysis without derivatization.

    • Disadvantages: Chiral columns are more expensive and method development can be more complex.

References

  • Edwards, D. J. (n.d.). A method for the estimation of 2-phenylethylamine in human urine by gas chromatography. Journal of Chromatography A.
  • Gachet, M. S., et al. (2015). Simultaneous UPLC-MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma. PubMed Central.
  • Blau, K., et al. (1979). Urinary phenylethylamine excretion: gas chromatographic assay with electron-capture detection of the pentafluorobenzoyl derivative. PubMed.
  • Hsieh, Y. Z., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International.
  • Holt, A., et al. (2021). Optimized LC-MS/MS methods for quantifying antibody-drug conjugate payloads in cell culture media containing phenol red. PubMed Central.
  • Arias, A., et al. (2010). Genetic Analyses and Molecular Characterization of the Pathways Involved in the Conversion of 2-phenylethylamine and 2-phenylethanol Into Phenylacetic Acid in Pseudomonas Putida U. PubMed Central.
  • Awad, T., et al. (n.d.). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today.
  • Avram, M., et al. (n.d.). Drug Screening and Confirmation Using Two LC Columns and Identical LC-MS/MS Conditions Combined into a Single, Streamlined Forensic Workflow. Pinpoint Testing.
  • Reddit User Discussion. (2017). What separation/conversion method can be used to obtain a purified version of (+)-α-phenylethylamine?. Reddit.
  • Panoutsopoulos, G. I., et al. (2005). Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices. PubMed.
  • Ibiricu, I., et al. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.
  • Sigma-Aldrich. (n.d.). (2-Azepan-1-yl-2-phenylethyl)amine AldrichCPR.
  • ElSohly, M. A., & Gul, W. (2014). LC-MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. Journal of Analytical Toxicology.
  • FooDB. (2010). Showing Compound 2-Phenylethylamine (FDB010580).
  • Merck Millipore. (n.d.). 2-Phenylethylamine CAS 64-04-0.
  • ResearchGate. (n.d.). 1 H-NMR spectra of 2-phenylethylamine with host cone-3.
  • Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods.
  • ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • ResearchGate. (n.d.). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Structure Elucidation of 1-Amino-3-(azepan-1-yl)propan-2-ol.
  • Szymańska, E., & Kaźmierczak, H. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI.
  • Heuermann, M., & Blaschke, G. (2010). Comparison of chiral electrophoretic separation methods for phenethylamines and application on impurity analysis. PubMed.
  • PubChem. (n.d.). Phenylethanolamine.

Sources

Application

Application Note: Cellular Evaluation of 2-Azepan-1-yl-2-phenyl-ethylamine

Executive Summary 2-Azepan-1-yl-2-phenyl-ethylamine (CAS: 876710-61-1) is a specialized nitrogen-containing heterocycle featuring a phenylethylamine backbone substituted with an azepane ring.[1][2][3][4][5][6][7] Structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Azepan-1-yl-2-phenyl-ethylamine (CAS: 876710-61-1) is a specialized nitrogen-containing heterocycle featuring a phenylethylamine backbone substituted with an azepane ring.[1][2][3][4][5][6][7] Structurally, it shares pharmacophoric homology with 1,2-diphenylethylamine derivatives (e.g., Lefetamine, Diphenidine), a class of compounds known to modulate the NMDA receptor and Sigma-1 receptor systems.

This application note provides a standardized framework for the preparation, handling, and biological evaluation of this compound in in vitro systems. It is designed for researchers investigating Structure-Activity Relationships (SAR) of novel CNS-active ligands, specifically focusing on neuroprotection and excitotoxicity models.

Physicochemical Profile & Preparation

Before introduction to cell culture, the compound must be solubilized correctly to prevent precipitation and ensure bioavailability.

PropertyValueImplication for Cell Culture
Molecular Formula

Nitrogen-rich base; potential for protonation at physiological pH.
Molecular Weight 218.34 g/mol Small molecule; likely membrane permeable.
LogP (Predicted) ~2.56Moderately lipophilic. Requires organic co-solvent.
pKa (Predicted) ~9.5 (Amine)Exists primarily as a cation at pH 7.4.
Solubility Low in neutral waterStock solvent: DMSO (Dimethyl sulfoxide).
Stock Solution Protocol

Objective: Create a stable 10 mM Master Stock.

  • Weighing: Accurately weigh 2.18 mg of 2-Azepan-1-yl-2-phenyl-ethylamine powder.

  • Solvent Addition: Add 1.0 mL of sterile, cell-culture grade DMSO (≥99.9%).

  • Dissolution: Vortex for 30 seconds. If particulate remains, sonicate at 40 kHz for 5 minutes at room temperature.

  • Sterilization: Pass through a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).

  • Storage: Aliquot into light-protective amber vials. Store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

Experimental Workflows

The following workflows are designed to validate the compound's safety window and evaluate its putative activity as an NMDA receptor antagonist.

Workflow Visualization

The following diagram outlines the logical progression from stock preparation to functional readout.

ExperimentalWorkflow cluster_Assays Functional Assays Stock Stock Prep (10mM in DMSO) Dilution Serial Dilution (Media + 0.1% DMSO) Stock->Dilution Dilute MTT Cytotoxicity (MTT/LDH) Dilution->MTT 24h Incubation CaFlux Ca2+ Flux (Fluo-4 AM) Dilution->CaFlux Acute (30 min) NeuroProt Neuroprotection (Glutamate Challenge) Dilution->NeuroProt Pre-treatment Cells Cell Seeding (PC12 or SH-SY5Y) Cells->Dilution Treat

Figure 1: Integrated workflow for the evaluation of 2-Azepan-1-yl-2-phenyl-ethylamine, moving from solubilization to multi-parametric endpoints.

Protocol A: Cytotoxicity Screening (MTT Assay)

Rationale: Establish the "No Observed Adverse Effect Level" (NOAEL) before functional testing. As a lipophilic amine, high concentrations may cause lysosomal trapping or membrane disruption.

Materials:

  • Cell Line: SH-SY5Y (Human Neuroblastoma) or PC12 (Rat Pheochromocytoma).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Procedure:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24 hours to allow attachment.
    
  • Dosing: Prepare serial dilutions of the compound (0.1 µM to 100 µM) in culture media.

    • Critical Control: Ensure the final DMSO concentration is consistent (e.g., 0.5%) across all wells, including the vehicle control.

  • Incubation: Treat cells for 24 hours at 37°C / 5%

    
    .
    
  • MTT Addition: Add MTT reagent (final conc. 0.5 mg/mL) and incubate for 3-4 hours.

  • Solubilization: Aspirate media and add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Analysis: Plot % Viability vs. Log[Concentration]. Determine

    
    . Do not proceed to functional assays with concentrations > 
    
    
    
    .
Protocol B: Evaluation of NMDA Receptor Antagonism (Neuroprotection)

Rationale: Based on the structural similarity to diphenidine, this compound is predicted to block the NMDA receptor ion channel, preventing excitotoxic


 influx.

Mechanism of Action Visualization:

MOA Glutamate Glutamate/Glycine NMDAR NMDA Receptor (Open State) Glutamate->NMDAR Activates CaInflux Ca2+ Influx NMDAR->CaInflux Permits Compound 2-Azepan-1-yl-2- phenyl-ethylamine Compound->NMDAR Blocks (Pore) Compound->CaInflux Inhibits Survival Neuronal Survival Compound->Survival Promotes Apoptosis Excitotoxic Cell Death CaInflux->Apoptosis Overload

Figure 2: Putative mechanism of action. The compound acts as a channel blocker, mitigating glutamate-induced calcium overload.

Step-by-Step Procedure:

  • Preparation: Differentiate SH-SY5Y cells with Retinoic Acid (10 µM) for 5 days to induce NMDAR expression.

  • Pre-treatment: Replace media with Low-Mg2+ buffer (to unblock NMDARs). Add 2-Azepan-1-yl-2-phenyl-ethylamine (at non-toxic doses determined in Protocol A, typically 1-10 µM) for 30 minutes.

  • Insult: Add L-Glutamate (100 µM) + Glycine (10 µM).

  • Co-Incubation: Incubate for 24 hours.

  • Quantification: Measure cell viability via LDH release assay (supernatant analysis) or ATP content (CellTiter-Glo).

  • Validation: Compare protection levels against a known antagonist control (e.g., MK-801 or Memantine).

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
Precipitation in Media High concentration (>50 µM) or thermal shock.Warm media to 37°C before adding stock. Sonicate stock before dilution.
High Baseline Toxicity DMSO concentration > 1%.Normalize DMSO to < 0.5% in all wells.
No Neuroprotection Lack of receptor expression.Verify NMDAR subunit (NR1/NR2B) expression via Western Blot in your specific cell line.
Variable IC50 Evaporation of media.Use breathable plate seals and fill edge wells with sterile PBS.

References

  • Wallach, J., & Brandt, S. D. (2018). 1,2-Diarylethylamine- and Ketamine-Based Dissociative Anesthetics. In New Psychoactive Substances. Springer. (Contextual grounding for the pharmacophore class).
  • Morris, H., & Wallach, J. (2014). From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis, 6(7-8), 614-632.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. (Standard MTT Protocol).

Sources

Technical Notes & Optimization

Troubleshooting

2-Azepan-1-yl-2-phenyl-ethylamine synthesis yield improvement

This technical guide addresses the synthesis and yield optimization of 2-Azepan-1-yl-2-phenyl-ethylamine (CAS: 876710-61-1), a vicinal diamine scaffold used in CNS drug discovery. The following protocols prioritize the S...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and yield optimization of 2-Azepan-1-yl-2-phenyl-ethylamine (CAS: 876710-61-1), a vicinal diamine scaffold used in CNS drug discovery. The following protocols prioritize the Strecker Synthesis route due to its atom economy, while offering the Amide Reduction pathway as a robust alternative for scale-up.

Part 1: Diagnostic Framework & Root Cause Analysis

Before altering reagents, identify the specific process bottleneck.[1] The synthesis of 2-Azepan-1-yl-2-phenyl-ethylamine involves two critical stages, each with distinct failure modes.

StageReactionPrimary Failure ModeSymptom
Stage 1 Strecker Reaction (Benzaldehyde + Azepane + Cyanide)Retro-Strecker Equilibrium Low conversion; starting material (benzaldehyde) persists despite long reaction times.
Stage 2 Nitrile Reduction (Nitrile

Diamine)
Reductive Decyanation Formation of mono-amine byproduct (1-benzylazepane) instead of diamine.
Stage 2 Nitrile Reduction Incomplete Reduction Presence of amidine intermediates or imines; low mass balance.[1]

Part 2: Troubleshooting the Strecker Reaction

The formation of 2-(azepan-1-yl)-2-phenylacetonitrile is an equilibrium process. The bulky azepane ring creates steric strain, pushing the equilibrium back toward the imine or aldehyde.[1]

Critical Optimization: Water Management

Water generated during imine formation promotes hydrolysis (retro-Strecker). You must actively remove water to drive the equilibrium forward.[1]

Protocol A: Pre-formation of the Iminium Species

  • Reagents : Benzaldehyde (1.0 eq), Azepane (1.1 eq), MgSO₄ (2.0 eq), Methanol or Ethanol (anhydrous).[1]

  • Step 1 : Stir aldehyde and azepane with anhydrous MgSO₄ for 2–4 hours before adding the cyanide source. This locks the aldehyde into the iminium form.[1]

  • Step 2 : Add TMSCN (Trimethylsilyl cyanide) (1.2 eq) at 0°C. TMSCN is superior to KCN/NaCN for sterically hindered amines because it acts as both a cyanide source and an oxygen scavenger (forming TMS-ether byproducts), preventing water-mediated reversibility.[1]

Technical Note : If using KCN/NaCN, you must buffer the solution (pH 9–10) using Ammonium Chloride.[1] However, for the azepane scaffold, TMSCN in organic solvent (DCM or MeCN) yields significantly higher conversion.[1]

Part 3: The Bottleneck – Nitrile Reduction

This is the most common point of yield loss.[1] The


-amino nitrile moiety is labile.[1]
  • Risk : Under basic conditions (standard LiAlH₄), the intermediate anion can undergo retro-Strecker fragmentation , ejecting cyanide and reverting to the imine, which reduces to the mono-amine (1-benzylazepane).[1]

  • Solution : Use Borane-THF or AlCl₃-activated LiAlH₄ . These Lewis-acidic conditions stabilize the amine lone pair, preventing the retro-Strecker elimination.[1]

Recommended Protocol: Borane-THF Reduction

This method avoids the strong basicity of LiAlH₄ and minimizes decyanation.[1]

Materials:

  • Substrate: 2-(azepan-1-yl)-2-phenylacetonitrile

  • Reagent:

    
     (1.0 M solution, 3–4 equivalents)[1]
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • Complexation : Dissolve the nitrile in anhydrous THF under Argon. Cool to 0°C.[1]

  • Addition : Add

    
     dropwise. The first equivalent will complex with the azepane nitrogen (Lewis base), protecting it.[1]
    
  • Reflux : Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (the complex may streak; an aliquot hydrolysis might be needed for clear visualization).[1]

  • Quench (Critical) : Cool to 0°C. Slowly add Methanol to destroy excess borane.

  • Acid Hydrolysis : Add 10% HCl and reflux for 1 hour. This breaks the Boron-Nitrogen bond (amine-borane complex) which is stable and often mistaken for low yield.

  • Workup : Basify with NaOH (pH > 12) and extract with DCM.

Alternative: Mixed Hydride Reduction (LiAlH₄ + AlCl₃)

If Borane is unavailable, modify the LiAlH₄ reactivity.[1]

  • Mix LiAlH₄ (1.0 eq) and AlCl₃ (0.33 eq) in Ether/THF to generate Aluminum Hydride (AlH₃) in situ.[1]

  • AlH₃ is a neutral electrophile, unlike the basic aluminohydride anion, significantly reducing the risk of cyanide elimination.[1]

Part 4: Alternative Synthesis (Amide Route)

If the Strecker route consistently fails due to the instability of the


-amino nitrile, switch to the Amide Reduction Route .[1] This pathway is longer (3 steps vs 2 steps) but thermodynamically more stable.[1]

Workflow:

  • Substitution : Methyl

    
    -bromophenylacetate + Azepane 
    
    
    
    Methyl 2-(azepan-1-yl)-2-phenylacetate.
  • Ammonolysis : Ester +

    
     (saturated) 
    
    
    
    2-(azepan-1-yl)-2-phenylacetamide.
  • Reduction : Amide +

    
    
    
    
    
    Product .

Why this works: The amide intermediate is stable and does not undergo retro-fragmentation during reduction.[1]

Part 5: Visual Troubleshooting Guide

SynthesisTroubleshooting Start Start: Yield Improvement 2-Azepan-1-yl-2-phenyl-ethylamine CheckStrecker Step 1: Analyze Strecker Product (Alpha-Amino Nitrile) Start->CheckStrecker Issue1 Issue: Low Conversion of Aldehyde CheckStrecker->Issue1 Aldehyde remains CheckReduction Step 2: Analyze Reduction CheckStrecker->CheckReduction Nitrile formed ok Sol1 Solution: Pre-form Iminium with MgSO4 Use TMSCN instead of KCN Issue1->Sol1 Issue2 Issue: Product is Mono-amine (Loss of CN group) Sol2 Cause: Retro-Strecker during Reduction Solution: Switch to Borane-THF (Avoid basic LiAlH4) Issue2->Sol2 AltRoute Alternative: Amide Route (Bromoacetate -> Amide -> Amine) Sol2->AltRoute If Borane fails CheckReduction->Issue2 Mass = Product - 27 (HCN) Issue3 Issue: Incomplete Reduction (Amidine/Imine present) CheckReduction->Issue3 Mass = Intermediate Sol3 Solution: Acid Hydrolysis Step (Break B-N complex) Issue3->Sol3

Caption: Logic flow for diagnosing yield loss in vicinal diamine synthesis. Note the critical branch at the reduction step where basic conditions cause fragmentation.[1]

Part 6: Comparative Data & Yield Expectations

MethodReagentsTypical YieldProsCons
Standard Strecker NaCN, LiAlH₄20–35%Cheap reagentsHigh risk of retro-Strecker; Mono-amine byproducts.
Modified Strecker TMSCN,

65–80% High fidelity; Minimal side reactionsReagents are moisture sensitive; Borane requires careful quench.[1]
Amide Route

-Bromo ester,

, LiAlH₄
50–60%Very robust; Stable intermediates3 steps; Steric hindrance in first substitution step.[1]

References

  • Master Organic Chemistry . (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Chemistry Steps . (2025). Nitrile Reduction Mechanism with LiAlH4. Retrieved from [Link]

  • Organic Chemistry Portal . (2009).[1][2] Amine synthesis by nitrile reduction. Retrieved from [Link]

  • National Institutes of Health (NIH) . (2010).[1] Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Azepan-1-yl-2-phenyl-ethylamine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Azepan-1-yl-2-phenyl-ethylamine (CAS 876710-61-1). This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Azepan-1-yl-2-phenyl-ethylamine (CAS 876710-61-1). This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges associated with this synthesis. Our approach is built on explaining the causality behind experimental choices to ensure both success and understanding.

Introduction: Navigating the Synthesis

The synthesis of 2-Azepan-1-yl-2-phenyl-ethylamine, a substituted phenethylamine derivative, presents a unique set of challenges. While the overall synthetic strategy appears straightforward, successful execution hinges on careful control of reaction conditions to mitigate side reactions at each step. The most common and reliable synthetic pathway involves a three-step sequence starting from phenylacetonitrile. This guide will focus on troubleshooting issues within this specific route, which includes α-bromination, nucleophilic substitution with azepane, and final reduction of the nitrile.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of 2-Azepan-1-yl-2-phenyl-ethylamine.

Q1: What is the most reliable synthetic route for this compound?

The most robust and commonly cited pathway involves three main transformations:

  • α-Bromination: Introduction of a bromine atom at the carbon adjacent to the phenyl ring of phenylacetonitrile.

  • Nucleophilic Substitution: Reaction of the resulting 2-bromo-2-phenylacetonitrile with azepane to form the C-N bond.

  • Nitrile Reduction: Reduction of the nitrile group to the primary amine, yielding the final product.

This route is favored due to the commercial availability of starting materials and the generally high-yielding nature of each step, provided that side reactions are properly controlled.

Q2: Why is reductive amination not the preferred primary route?

Q3: What are the critical parameters to control throughout the synthesis?

  • Temperature: Crucial for controlling selectivity, especially during bromination (to prevent over-bromination) and nucleophilic substitution (to prevent elimination and quaternary salt formation).

  • Stoichiometry: Precise control of reagent ratios is key. An excess of bromine can lead to dibrominated species, while an excess of azepane can complicate purification.

  • Atmosphere: The final nitrile reduction step, particularly if using metal hydrides like LiAlH₄, must be conducted under strictly anhydrous and inert conditions (e.g., Argon or Nitrogen) to prevent quenching of the reagent and ensure complete conversion.

Q4: What analytical methods are recommended for in-process control?

  • Thin-Layer Chromatography (TLC): Indispensable for monitoring the consumption of starting materials and the formation of products and byproducts at each stage.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile intermediates and impurities, providing both retention time and mass data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the intermediates and the final product, ensuring each step has yielded the correct molecule before proceeding.

Part 2: Troubleshooting Guide: Side Reactions & Solutions

This section provides a detailed, question-and-answer guide to specific experimental problems.

Issue 1: Low Yield and Multiple Products in the α-Bromination Step

Q: My reaction of phenylacetonitrile with bromine results in a low yield of the desired 2-bromo-2-phenylacetonitrile, and TLC/GC-MS shows multiple spots/peaks. What's going wrong?

A: This is a classic issue of selectivity. The primary culprits are over-bromination and competing side reactions.

Causality: The benzylic proton of phenylacetonitrile is acidic, allowing for enolate formation which then attacks bromine. However, the product, 2-bromo-2-phenylacetonitrile, still possesses a benzylic proton which can be abstracted, leading to a second bromination event to form 2,2-dibromo-2-phenylacetonitrile. Furthermore, radical pathways can be initiated if the reaction is exposed to light, leading to a different product profile.

Solutions:

  • Control Stoichiometry: Use no more than 1.0 equivalent of the brominating agent. Adding the bromine dropwise to the solution of phenylacetonitrile can help maintain a low concentration and reduce the chance of double addition.

  • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) with a radical initiator like AIBN or benzoyl peroxide is often more selective for benzylic bromination than liquid bromine and can lead to cleaner reactions.

  • Temperature Control: Keep the reaction temperature low (e.g., 0-5 °C) to slow down the reaction rate and improve selectivity.

  • Exclusion of Light: Perform the reaction in a flask wrapped in aluminum foil to prevent light-induced radical side reactions.

Troubleshooting Workflow: α-Bromination

Caption: Workflow for troubleshooting the α-bromination step.

Issue 2: Formation of Elimination Byproduct During Nucleophilic Substitution

Q: During the reaction of 2-bromo-2-phenylacetonitrile with azepane, I'm observing a significant amount of a byproduct that I suspect is phenylmaleonitrile or a related elimination product. How can I prevent this?

A: This side reaction occurs when azepane acts as a base rather than a nucleophile.

Causality: Azepane is a reasonably strong, unhindered secondary amine, making it both a good nucleophile and a competent base. It can abstract the acidic proton at the benzylic position, leading to an E2 elimination of HBr and forming an unsaturated byproduct. This is more likely at elevated temperatures.

Solutions:

  • Lower the Reaction Temperature: This is the most effective solution. Run the reaction at room temperature or below (0 °C). While this will slow down the desired SN2 reaction, it will suppress the E2 elimination pathway to a much greater extent.

  • Slow Addition of Azepane: Add the azepane dropwise to the solution of the bromo-nitrile. This keeps the instantaneous concentration of the base low, favoring the bimolecular substitution over elimination.

  • Choice of Solvent: Using a polar aprotic solvent like acetonitrile or DMF can help stabilize the SN2 transition state, favoring substitution. Avoid non-polar solvents which may favor elimination.

  • Include a Non-Nucleophilic Base: In some cases, using a bulky, non-nucleophilic base (e.g., 2,6-lutidine) can be used to scavenge any HBr formed without promoting elimination, though this adds complexity to the reaction. For this specific reaction, temperature control is usually sufficient.

Issue 3: Incomplete Reduction of the Nitrile Group

Q: My final reduction step with LiAlH₄ is sluggish, and I'm left with unreacted 2-(azepan-1-yl)-2-phenylacetonitrile even after extended reaction times. What should I do?

A: Incomplete nitrile reduction is almost always due to reagent deactivation or insufficient reagent.

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful but extremely reactive reducing agent that is violently quenched by protic sources, especially water. Any moisture in the solvent, glassware, or starting material will consume the LiAlH₄, rendering it ineffective for reducing the nitrile.

Solutions:

  • Ensure Anhydrous Conditions:

    • Thoroughly flame-dry all glassware under vacuum or in an oven (>120 °C) before use.

    • Use a freshly opened bottle of anhydrous solvent or distill the solvent from an appropriate drying agent (e.g., THF from sodium/benzophenone).

    • Ensure your nitrile intermediate is completely dry. If necessary, dissolve it in a solvent and dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Use Sufficient Excess of LiAlH₄: It is standard practice to use a molar excess of LiAlH₄ (typically 1.5 to 2.0 equivalents) to ensure the reaction goes to completion, accounting for any trace moisture and ensuring sufficient hydride is available for the reduction.

  • Check Reagent Quality: LiAlH₄ can degrade over time if not stored properly. Use a fresh bottle or titrate an older bottle to determine its active hydride content.

  • Increase Reaction Temperature: If the reaction is sluggish at room temperature, gently refluxing in an appropriate solvent (like THF) can increase the reaction rate.[4]

Reaction Scheme: Main Pathway and Key Side Reaction

G cluster_0 Main Synthetic Pathway cluster_1 Key Side Reactions A Phenylacetonitrile B 2-Bromo-2-phenylacetonitrile A->B Br₂ or NBS (Step 1) C 2-(Azepan-1-yl)-2-phenylacetonitrile B->C Azepane (Step 2) D 2-Azepan-1-yl-2-phenyl-ethylamine (Product) C->D LiAlH₄ (Step 3) B2 2-Bromo-2-phenylacetonitrile E Elimination Product (e.g., Phenylmaleonitrile) B2->E Azepane (as base) High Temp F Dibrominated Impurity A2 Phenylacetonitrile A2->F Excess Br₂

Caption: The main synthetic pathway and potential side reactions.

Part 3: Experimental Protocols

The following protocols are provided as a general guide. Researchers should adapt them based on laboratory conditions and scale. Always perform a thorough risk assessment before beginning any chemical synthesis.

Protocol 1: Synthesis of 2-bromo-2-phenylacetonitrile (Step 1)
ParameterValue
Reagents Phenylacetonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.02 eq)
Solvent Carbon Tetrachloride (CCl₄) or Acetonitrile
Temperature Reflux (approx. 77 °C for CCl₄)
Time 2-4 hours (monitor by TLC)
Expected Yield ~85-95%

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenylacetonitrile (1.0 eq) and the chosen solvent.

  • Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq).

  • Heat the mixture to reflux. Monitor the reaction progress by TLC (e.g., using 10% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot is consumed.

  • Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold solvent.

  • Combine the filtrates and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Protocol 2: Synthesis of 2-(azepan-1-yl)-2-phenylacetonitrile (Step 2)
ParameterValue
Reagents 2-bromo-2-phenylacetonitrile (1.0 eq), Azepane (2.2 eq)
Solvent Acetonitrile or THF
Temperature 0 °C to Room Temperature
Time 12-18 hours (monitor by TLC)
Expected Yield ~70-85%

Procedure:

  • Dissolve 2-bromo-2-phenylacetonitrile (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of azepane (2.2 eq) in the same solvent. Note: Using an excess of the amine helps to drive the reaction to completion and acts as a base to neutralize the HBr formed.

  • Add the azepane solution dropwise to the stirred bromo-nitrile solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • The crude product should be purified by column chromatography on silica gel to remove excess azepane and any byproducts.

Protocol 3: Reduction to 2-Azepan-1-yl-2-phenyl-ethylamine (Step 3)
ParameterValue
Reagents 2-(azepan-1-yl)-2-phenylacetonitrile (1.0 eq), Lithium Aluminum Hydride (LiAlH₄, 1.5-2.0 eq)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Reflux
Time 4-8 hours
Expected Yield ~80-90%

Procedure:

  • To a meticulously flame-dried, three-neck flask under a nitrogen atmosphere, add LiAlH₄ (1.5-2.0 eq) and anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve the nitrile intermediate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. An exothermic reaction may be observed.

  • Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction back down to 0 °C.

  • CAREFULLY quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing thoroughly with THF or Ethyl Acetate.

  • Combine the filtrates, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

References

  • BenchChem. (2025). Synthesis of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol: An In-depth Technical Guide. Retrieved from a relevant synthesis guide.[5]

  • Garrido, N. M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.[6]

  • Google Patents. (2014). CN103641725A - Preparation method of phenylethylamine. This patent describes reduction methods for related structures, highlighting the importance of reaction conditions.[4]

  • Skwierawska, A., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA). National Institutes of Health (NIH).[7]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. This article provides a good overview of the principles of reductive amination, a related amine synthesis method.[1]

  • Organic Chemistry Portal. (2024). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]3]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. This discussion highlights common real-world laboratory struggles with amine syntheses, such as incomplete reactions and purification challenges.

  • ACS Green Chemistry Institute. (2013). Reductive Amination Reagent Guide. This guide discusses green chemistry considerations for amine synthesis, such as avoiding large excesses of reagents.[8]

Sources

Troubleshooting

Optimizing HPLC parameters for 2-Azepan-1-yl-2-phenyl-ethylamine

Technical Support Center: HPLC Optimization for 2-Azepan-1-yl-2-phenyl-ethylamine Case ID: #AZP-2024-OPT Status: Open Priority: High Assigned Specialist: Senior Application Scientist[1] Executive Summary: The Molecule &...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Optimization for 2-Azepan-1-yl-2-phenyl-ethylamine

Case ID: #AZP-2024-OPT Status: Open Priority: High Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Molecule & The Challenge

Analyte: 2-Azepan-1-yl-2-phenyl-ethylamine (Structural analog of Lefetamine/SPA-100 series).[1] Physicochemical Profile:

  • Core Structure: Lipophilic phenyl ring attached to a basic ethylamine chain and a bulky azepane (seven-membered) ring.[1]

  • pKa: Estimated at 9.5 – 9.8 (Typical for secondary/tertiary cyclic amines).[1]

  • Key Challenge: The molecule exists as a cationic species at neutral/acidic pH. The positively charged nitrogen interacts strongly with residual silanols on standard silica columns, causing severe peak tailing and retention instability .[1]

This guide provides a self-validating workflow to optimize peak shape, resolution, and robustness.

Module 1: Troubleshooting Peak Tailing (The "Shark Fin" Effect)

User Issue: "My peak symmetry is > 2.0. The tail drags on for minutes, obscuring small impurities."[1]

Root Cause Analysis: In standard Reversed-Phase (RP) HPLC at pH < 8, the azepane nitrogen is protonated (


).[1] Uncapped silanol groups (

) on the column surface act as cation-exchange sites. The analyte "sticks" to these sites electrostatically, causing the tail.[2]

The Solution Matrix:

StrategyMechanismRecommended ColumnPros/Cons
A. High pH (Gold Standard) Operate at pH 10.5 - 11.0 .[1] The amine becomes neutral (

), eliminating electrostatic interaction with silanols.[1]
Hybrid Silica (e.g., Waters XBridge BEH, Phenomenex Gemini NX)Pro: Sharpest peaks, highest loading capacity.Con: Destroys standard silica columns (dissolves the support).[1]
B. Low pH + Ion Suppression Operate at pH 2.5 . Silanols are protonated (

), reducing cation exchange.[1]
C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, Thermo Hypersil GOLD)Pro: Compatible with most columns.Con: May still show tailing for very basic azepanes.
C. Chaotropic Additive Add 0.1% Trifluoroacetic Acid (TFA) or Perchlorate.[1] Pairs with the cation to mask the charge.Standard C18Pro: Quick fix.Con: TFA suppresses MS signal; difficult to wash off column.

Validating the Fix (System Suitability):

  • Target: USP Tailing Factor (

    
    ) ≤ 1.3.[1]
    
  • Calculation:

    
     where 
    
    
    
    is width at 5% height and
    
    
    is distance from front to max.[1]
Visual Logic: Tailing Troubleshooting Workflow

TailingTroubleshoot Start Issue: Peak Tailing (Tf > 1.5) CheckPH Step 1: Check Mobile Phase pH Start->CheckPH IsNeutral Is pH 6.0 - 8.0? CheckPH->IsNeutral NeutralFix CRITICAL ERROR: pH is near pKa. Analyte is ionized; Silanols are ionized. Action: Move to High or Low pH. IsNeutral->NeutralFix Yes IsLow Is pH < 3.0? IsNeutral->IsLow No Final Retest System Suitability NeutralFix->Final AddTEA Action: Add 5mM Triethylamine (TEA) or switch to TFA (0.1%) IsLow->AddTEA Yes IsHigh Is pH > 10.0? IsLow->IsHigh No AddTEA->Final CheckCol Check Column Compatibility. Must be Hybrid Silica (BEH/Gemini). IsHigh->CheckCol Yes CheckCol->Final

Caption: Decision tree for diagnosing and resolving peak tailing for basic amines.

Module 2: Retention Stability & Selectivity

User Issue: "My retention time (


) drifts by ±0.5 minutes between injections."

Scientific Explanation: Because the pKa is ~9.8, operating at pH 7.0–8.0 places the molecule in a "buffering transition zone" where small changes in pH (e.g., absorption of


 from air) significantly alter the ionization ratio (

). This changes the hydrophobicity and thus the retention.[3]

Protocol: The "Robustness Buffer" Setup Do not use simple salt solutions. Use buffers with capacity at the target pH.[4]

  • For High pH (Recommended):

    • Buffer: 10mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

    • Why: Excellent buffering capacity at pH 10.5; volatile (LC-MS compatible).[1]

  • For Low pH:

    • Buffer: 0.1% Formic Acid (pH ~2.[1]7) or 20mM Ammonium Formate (pH 3.0).[1]

    • Why: Far from the analyte's pKa.

Selectivity Optimization (Separating Impurities): If the phenyl ring of the analyte co-elutes with aromatic impurities, a standard C18 relies only on hydrophobicity.

  • Upgrade: Switch to a Phenyl-Hexyl stationary phase.

  • Mechanism: This phase engages in

    
     interactions with the analyte's phenyl ring and the azepane ring, offering orthogonal selectivity compared to C18.
    

Module 3: Experimental Protocols

Protocol A: The "High pH" Scouting Gradient

Use this for initial method development to maximize peak sharpness.

  • Column: Waters XBridge BEH C18 (4.6 x 100mm, 3.5µm) or equivalent Hybrid particle.[1]

  • Temperature: 40°C (Reduces viscosity, improves mass transfer for bulky azepanes).[1]

  • Flow Rate: 1.0 mL/min.[1][5]

  • Detection: UV at 215 nm (Amine/Azepane backbone) and 254 nm (Phenyl ring).[1]

  • Mobile Phase A: 10mM Ammonium Bicarbonate, pH 10.5.[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1]

Gradient Table:

Time (min) %A (Buffer) %B (MeCN) Action
0.0 95 5 Equilibrate
10.0 5 95 Linear Ramp
12.0 5 95 Wash
12.1 95 5 Re-equilibrate

| 15.0 | 95 | 5 | End |

Protocol B: The "TEA Sweep" (Legacy Method)

Use this if you are forced to use a standard silica C18 column.

  • Prepare Mobile Phase A: Water + 0.1% Phosphoric Acid.[1]

  • Add Triethylamine (TEA): Add 5.0 mL of TEA per liter of Mobile Phase A.

  • Adjust pH: Titrate back to pH 3.0 using Phosphoric Acid.

    • Note: The TEA competes for the silanol sites, "blocking" them from the azepane analyte.

Module 4: Method Development Lifecycle

The following diagram illustrates the logical flow for optimizing the method for 2-Azepan-1-yl-2-phenyl-ethylamine, ensuring all critical parameters are addressed.

MethodLifecycle Init 1. Scoping (LogP ~2.5, pKa ~9.8) Screen 2. pH Screening Compare pH 3 vs pH 10 Init->Screen Select 3. Selectivity Check Resolution > 2.0? Screen->Select Select->Screen No (Switch Column) Optim 4. Optimization Gradient Slope & Temp Select->Optim Yes Valid 5. Validation Linearity, Accuracy Optim->Valid

Caption: Step-by-step lifecycle for optimizing HPLC methods for lipophilic basic amines.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetonitrile? A: Yes, but be careful. Methanol has higher viscosity, which creates higher backpressure.[1] For phenyl-containing compounds like 2-Azepan-1-yl-2-phenyl-ethylamine, Methanol (protic solvent) often provides different selectivity than Acetonitrile (aprotic) due to hydrogen bonding capabilities. If you see peak overlap in MeCN, try MeOH.[1]

Q: Why is my baseline rising at 210 nm? A: This is likely the "cutoff" drift.[1] If you are using Formic Acid or Acetate buffers, they absorb UV light below 220 nm.[1] For low-UV work (210 nm), use Phosphoric Acid (non-volatile, UV transparent) or Perchlorate buffers.[1] Note: Do not use Phosphate/Perchlorate with LC-MS.[1]

Q: The pressure is increasing over time. A: The azepane ring is hydrophobic. If your gradient ends too early or doesn't hold at high organic % long enough, the compound (or lipophilic impurities) may precipitate or stick to the column head. Ensure a "Wash Step" at 95% Organic is included in every run (See Protocol A).[1]

References

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [1]

  • Neue, U. D., et al. (2001).[1] Peak Tailing and Retention Behavior of Basic Compounds on Reversed-Phase Columns. Journal of Chromatography A. [1]

  • Phenomenex Technical Guide. (2023). HPLC Troubleshooting: Peak Tailing of Basic Analytes.

  • Dolan, J. W. (2012).[1] The Role of pH in Retention and Selectivity.[3][4][5][6][7][8][9] LCGC North America.[1]

  • PubChem. (2024).[1] Compound Summary: Phenethylamine Derivatives (Physicochemical Properties).

Sources

Optimization

Technical Support Center: 2-Azepan-1-yl-2-phenyl-ethylamine

Welcome to the technical support guide for 2-Azepan-1-yl-2-phenyl-ethylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges and a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Azepan-1-yl-2-phenyl-ethylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges and artifacts associated with the synthesis, purification, and analysis of this and structurally related N-substituted phenylethylamines. The guidance provided herein is grounded in established principles of organic and analytical chemistry to ensure scientific integrity and reproducible outcomes.

Introduction: Synthesis Overview

The synthesis of 2-Azepan-1-yl-2-phenyl-ethylamine and its analogs typically proceeds through a reductive amination pathway.[1][2][3] This versatile and widely used method for C-N bond formation involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine.[2][3] For the title compound, this generally involves the reaction of a phenylacetaldehyde or a related precursor with azepane.

While robust, this synthetic route is not without its challenges. The following sections address the most frequently encountered experimental artifacts and provide detailed troubleshooting strategies.

Frequently Asked Questions (FAQs) and Troubleshooting

Part 1: Synthesis-Related Artifacts & Low Yields

Question 1: My reaction yield is consistently low, and I observe multiple unidentified spots on my TLC plate. What are the likely side reactions?

Answer: Low yields in reductive amination are often due to competing side reactions or suboptimal reaction conditions. The primary culprits include:

  • Aldol Condensation of the Carbonyl Starting Material: Phenylacetaldehyde and similar aldehydes can self-condense under basic or even neutral conditions to form aldol adducts, which can further dehydrate. This depletes your starting material and introduces complex impurities.

  • Over-alkylation/Dimerization: While less common with a secondary amine like azepane, trace primary amine impurities could lead to undesired secondary amine products.[4]

  • Cannizzaro Reaction: In the presence of a strong base and the absence of enolizable protons, aldehydes can disproportionate into a corresponding alcohol and carboxylic acid.

  • Premature Reduction of the Carbonyl: The reducing agent may reduce the starting aldehyde or ketone to its corresponding alcohol before it has a chance to form the iminium intermediate with the amine.[2] This is particularly problematic with powerful reducing agents like sodium borohydride if the imine formation is slow.[2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yields in reductive amination.

Expert Insight: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often superior for reductive aminations because it is less basic and more selective for the iminium ion over the carbonyl starting material.[2] Additionally, maintaining a slightly acidic pH (4-6) can accelerate the formation of the iminium ion, which is the species that is actually reduced.[2]

Part 2: Purification Challenges

Question 2: My compound streaks badly during column chromatography on silica gel, leading to poor separation and low recovery. How can I improve this?

Answer: Tertiary amines like 2-Azepan-1-yl-2-phenyl-ethylamine are basic and interact strongly with the acidic silanol groups on the surface of standard silica gel.[5] This interaction leads to peak tailing, streaking, and in some cases, irreversible adsorption or degradation of the product on the column.

Solutions:

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica.[5]

    • Add 0.5-2% triethylamine (Et₃N) or ammonia (in methanol) to your solvent system (e.g., ethyl acetate/hexanes).[5]

  • Use of Deactivated or Alternative Stationary Phases:

    • Amine-functionalized silica: This is an excellent, albeit more expensive, option that provides a basic surface, minimizing undesirable interactions.[5]

    • Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.[6]

  • Acid-Base Extraction: Before chromatography, consider an aqueous workup to remove non-basic impurities. Dissolve the crude product in a nonpolar organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The layers can then be separated, the aqueous layer basified (e.g., with 1M NaOH), and the product re-extracted into an organic solvent. This can significantly simplify the subsequent chromatographic purification.

Purification MethodAdvantagesDisadvantages
Silica Gel + Basic Modifier Inexpensive, readily available.May not completely eliminate tailing; modifier must be removed.
Amine-Functionalized Silica Excellent peak shape, high recovery.[5]Higher cost.
Alumina Column Good for basic compounds, alternative selectivity.[6]Can have lower resolution than silica for some compounds.
Acid-Base Extraction Removes many impurities, reduces load on the column.Potential for emulsion formation; requires extra steps.
Part 3: Analytical & Spectroscopic Artifacts

Question 3: My GC-MS results show a peak with a lower molecular weight than my product, and the fragmentation pattern is confusing. What could be happening?

Answer: Phenylethylamines are known to undergo characteristic fragmentation in a mass spectrometer. The most common fragmentation pathway is cleavage of the bond between the alpha and beta carbons of the ethylamine side chain (α-cleavage).[7][8] For 2-Azepan-1-yl-2-phenyl-ethylamine, this would result in a prominent fragment ion corresponding to the azepane-substituted phenylmethyl cation.

In-source Fragmentation: It's also possible to observe in-source fragmentation, where the molecule breaks apart in the ionization source of the mass spectrometer before mass analysis.[8] This can be influenced by the ionization energy and source temperature.

Troubleshooting Analytical Issues:

  • Confirm Structure with NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique and is essential for unambiguous structure confirmation.[9][10][11] The ¹H NMR spectrum should show characteristic signals for the phenyl protons, the azepane ring protons, and the protons on the ethylamine backbone.

  • Use Softer Ionization Techniques: If available, techniques like Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) are generally "softer" than Electron Ionization (EI) used in GC-MS and are more likely to show the intact protonated molecule ([M+H]⁺).[8]

  • Optimize GC Method: Lowering the injector temperature can sometimes reduce thermal degradation of the analyte before it reaches the column.

Caption: Expected primary fragmentation in EI-MS.

Part 4: Stability and Storage

Question 4: My purified compound seems to be degrading over time, showing a yellowish tint and developing a different odor. How should I store it?

Answer: Amines, particularly those with benzylic protons, can be susceptible to air oxidation. The lone pair of electrons on the nitrogen can be oxidized, and the benzylic position is prone to radical reactions. This can lead to the formation of colored impurities and degradation products.

Recommended Storage Protocol:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[12][13][14]

  • Low Temperature: Keep the material in a freezer, preferably at -20°C, to slow down any potential degradation pathways.

  • Protection from Light: Store in an amber vial or a container wrapped in aluminum foil to protect it from light, which can catalyze oxidative processes.[13]

  • Anhydrous Conditions: Ensure the compound is thoroughly dried before storage, as moisture can facilitate certain degradation reactions.

Step-by-Step Storage Procedure:

  • Place the dried, purified solid into a clean, dry amber glass vial.

  • Flush the vial with a gentle stream of nitrogen or argon for 1-2 minutes.

  • Securely cap the vial. For extra protection, wrap the cap's threads with Parafilm.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Place the vial in a secondary container and store it in a freezer at -20°C.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Ma, G., & Jha, A. (2008). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 12(4), 729–732. [Link]

  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action (3rd ed.). Academic Press. [Link]

  • Tanaka, Y., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Analytical Chemistry, 93(32), 11167–11174. [Link]

  • Wagner, D. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting In Vitro Assays for 2-Azepan-1-yl-2-phenyl-ethylamine and its Analogs

Welcome to the technical support resource for researchers working with 2-Azepan-1-yl-2-phenyl-ethylamine and related compounds. This guide is designed to provide expert insights and practical solutions to common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with 2-Azepan-1-yl-2-phenyl-ethylamine and related compounds. This guide is designed to provide expert insights and practical solutions to common challenges encountered during in vitro experimentation. Our goal is to help you achieve robust, reproducible, and meaningful data by explaining the causality behind experimental choices and providing self-validating protocols.

Compound Profile: Understanding 2-Azepan-1-yl-2-phenyl-ethylamine

The 2-Azepan-1-yl-2-phenyl-ethylamine scaffold is a derivative of β-phenylethylamine, a well-known trace amine that acts as a central nervous system stimulant.[1][2] The parent compound, phenylethylamine, regulates monoamine neurotransmission by interacting with the trace amine-associated receptor 1 (TAAR1) and the vesicular monoamine transporter 2 (VMAT2).[3] Derivatives of this core structure have been investigated for a wide range of therapeutic targets, including monoamine transporters (for serotonin, norepinephrine, dopamine), adrenergic receptors, and, notably, the Glycine Transporter 1 (GlyT1).[4][5] A novel series of GlyT1 inhibitors was developed from a 2-(azepan-1-yl)-2-phenylethanamine core, demonstrating the therapeutic potential of this chemical class.[4] Some derivatives have also been explored as N-methyl-D-aspartate (NMDA) receptor antagonists.[6][7]

Given this background, troubleshooting for this compound class will focus on challenges common to assays for monoamine transporters and CNS receptors.

Physicochemical Properties (Reference: β-phenylethylamine)

Understanding the basic properties of the parent scaffold can inform handling and experimental design.

PropertyValueSource
Molar Mass 121.18 g/mol [8]
Appearance Colorless to slightly yellow liquid[9]
Solubility Water soluble (63.25 g/L), freely soluble in ethanol and ether[1][8][10]
pH Strongly basic (11.5 for a 4.3 g/L solution)[8][10]
Stability Stable under recommended storage conditions, but air sensitive (can absorb CO2)[9][10]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm observing high variability in my IC50 values between assay plates. What are the most likely causes?

Answer: High IC50 variability is a common issue that typically points to inconsistencies in assay setup or compound handling. Let's break down the potential culprits:

  • Compound Solubility and Aggregation: While the parent phenylethylamine is water-soluble, modifications to the scaffold can dramatically decrease solubility.[1] If your compound precipitates in the aqueous assay buffer, its effective concentration will be lower and inconsistent.

    • Causality: Poor solubility can lead to compound aggregation, which can cause artifacts and non-reproducible results.

    • Solution:

      • Visually inspect wells: After adding the compound, check for any visible precipitate under a microscope.

      • Optimize solvent: Ensure the final concentration of your stock solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all wells.

      • Consider pre-dilution: Perform serial dilutions in a buffer containing a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1%) to help maintain solubility.

  • Inconsistent Cell Plating: For cell-based assays, variations in cell number per well will directly impact the results.

    • Causality: Fewer cells mean less target protein, which can artificially lower the IC50, and vice versa. "Edge effects" in microplates can also lead to uneven cell growth.

    • Solution:

      • Ensure thorough cell suspension mixing before and during plating.

      • Use a calibrated multichannel pipette.

      • Avoid using the outer wells of the plate, or fill them with sterile buffer/media to create a humidity barrier.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, substrate, or reagents is a primary source of error.

    • Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.

Q2: My compound shows high non-specific binding in my radioligand binding assay. How can I reduce it?

Answer: High non-specific binding (NSB) obscures the specific binding signal, reducing your assay window and making data interpretation difficult.[11] This is particularly common with lipophilic or "sticky" compounds.

  • Causality: NSB occurs when the compound binds to components other than the target receptor, such as the filter membrane, plasticware, or lipids in the cell membrane preparation.[11]

  • Troubleshooting Steps:

    • Filter Plate Pre-treatment: Pre-soak the filter plates with a solution of 0.3-0.5% polyethyleneimine (PEI) or 0.1% BSA to block non-specific binding sites on the filter itself.

    • Increase BSA in Assay Buffer: Including 0.1-1% BSA in the binding buffer can act as a "carrier protein," sequestering the compound and preventing it from sticking to surfaces.

    • Optimize Wash Steps: Increase the number of wash cycles (from 3 to 4 or 5) and/or the volume of ice-cold wash buffer. This helps remove unbound or loosely bound compound.

    • Choose an Appropriate Displacer: For determining NSB, use a high concentration (100-1000x the Kd of your radioligand) of a structurally distinct, known ligand for the same target. This ensures you are displacing specific binding, not just aggregating your test compound.[12]

Workflow for Optimizing a Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Cell Membranes (with target receptor) D Incubate: Membranes + Radioligand +/- Test Compound A->D B Select Radioligand (High affinity, low NSB) B->D C Prepare Compound Dilutions (in appropriate solvent) C->D E Separate Bound/Free Ligand (Rapid Vacuum Filtration) D->E F Wash Filters (Ice-cold buffer) E->F G Measure Radioactivity (Scintillation Counting) F->G H Calculate Specific Binding (Total - Non-Specific) G->H I Plot Competition Curve (% Specific Binding vs. [Compound]) H->I J Determine Ki/IC50 I->J K Troubleshoot J->K High NSB or Variability? K->A Check membrane prep K->B Re-evaluate radioligand K->D Adjust incubation time/temp K->F Optimize wash steps

Caption: Workflow for a competitive radioligand binding assay.

Q3: In my fluorescence-based substrate uptake assay, the signal-to-background ratio is poor. What can I do to improve it?

Answer: A low signal-to-background (S/B) ratio in fluorescence assays can stem from high background fluorescence (autofluorescence) or a weak specific signal.

  • Sources of High Background:

    • Cell Culture Medium: Phenol red, a common pH indicator in cell media, is fluorescent and a major source of background.[13]

    • Assay Plates: White or clear-bottom plates can contribute to background through light reflection and well-to-well crosstalk, respectively.[13]

    • Compound Autofluorescence: The test compound itself may be fluorescent at the excitation/emission wavelengths of your reporter dye.

  • Strategies for Improvement:

    • Use Phenol Red-Free Medium: For the final assay steps, switch to a phenol red-free medium or a balanced salt solution (e.g., HBSS).

    • Select Proper Plates: Use black-walled, clear-bottom microplates for cell-based fluorescence assays. This minimizes background and crosstalk while allowing for bottom-reading, which avoids measuring through the bulk of the medium.[13]

    • Run a Compound Interference Check: Before the main experiment, run a plate with your compound dilutions in assay buffer without cells or the fluorescent substrate to check for autofluorescence. If it's an issue, you may need to find a fluorescent dye with a different spectral profile.

    • Optimize Cell Density and Substrate Concentration: Ensure you are using an optimal number of cells and a substrate concentration around the Km value for the transporter to maximize the specific uptake signal.

Q4: My compound appears to be a potent inhibitor, but the maximal inhibition is well below 100%. What could this mean?

Answer: An incomplete inhibition curve, where the dose-response curve flattens out at a level significantly above 0% activity, can indicate a complex mechanism of action.

  • Potential Mechanisms:

    • Allosteric Inhibition: The compound may bind to an allosteric site on the transporter or receptor, rather than the primary (orthosteric) binding site. Allosteric modulators can often only partially inhibit the protein's function. Combination treatments with other inhibitors can sometimes reveal these effects through antagonistic interactions.[14]

    • Use-Dependent or Open-Channel Block (for ion channels like NMDA receptors): Some inhibitors can only access their binding site when the channel is in an open or active state.[7] If the assay conditions do not fully activate the channel, inhibition will be incomplete.

    • Off-Target Effects: The compound could have a secondary, opposing effect that masks its primary inhibitory action at high concentrations. For example, some monoamine reuptake inhibitors can also have effects that stimulate behavior, which could interfere with certain functional assays.[15]

    • Assay Artifact: As mentioned in Q1, compound precipitation at higher concentrations is a common cause. The effective concentration stops increasing, and the curve flattens prematurely.

  • Investigative Steps:

    • Confirm Solubility: Perform a solubility test at the highest concentration used in your assay.

    • Vary Assay Conditions: For transporters, try different substrate concentrations. For receptors, alter the concentration of the activating agonist.

    • Consider an Orthogonal Assay: Test the compound in a different assay format (e.g., a direct binding assay if you are using a functional assay) to see if the results are consistent.

Key Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for GlyT1

This protocol is a template for determining the affinity (Ki) of a test compound for the Glycine Transporter 1 (GlyT1).

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human GlyT1.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4) using a Dounce or polytron homogenizer.

    • Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C.

    • Resuspend the resulting membrane pellet in a fresh buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.

  • Assay Setup (96-well format):

    • Total Binding: Add 50 µL binding buffer, 25 µL radioligand (e.g., [³H]-Glycine or a specific non-substrate radioligand) at a final concentration near its Kd, and 25 µL of buffer/vehicle.

    • Non-Specific Binding (NSB): Add 50 µL binding buffer, 25 µL radioligand, and 25 µL of a saturating concentration of a known GlyT1 inhibitor (e.g., Sarcosine).

    • Test Compound: Add 50 µL binding buffer, 25 µL radioligand, and 25 µL of the test compound at various concentrations.

    • Initiate Reaction: Add 100 µL of the diluted membrane preparation (5-20 µg protein/well) to all wells.

  • Incubation and Filtration:

    • Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

    • Rapidly harvest the contents onto a 96-well filter plate (pre-soaked in 0.3% PEI) using a cell harvester.

    • Wash the filters 3-5 times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl).

  • Data Acquisition and Analysis:

    • Allow filters to dry, add scintillation cocktail to each well, and count radioactivity using a microplate scintillation counter.

    • Calculate specific binding = Total CPM - NSB CPM.

    • Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Fluorescence-Based Substrate Uptake Assay

This protocol measures the functional inhibition of a monoamine or glycine transporter.

  • Cell Plating:

    • Plate cells expressing the target transporter (e.g., CHO-hDAT) in a 96-well black-walled, clear-bottom plate at a density of 20,000-40,000 cells/well.

    • Allow cells to adhere and grow for 24-48 hours.

  • Assay Procedure:

    • Wash cells twice with 100 µL of pre-warmed HBSS buffer.

    • Add 50 µL of test compound dilutions (prepared in HBSS) or control buffer to the appropriate wells.

    • Incubate for 15-30 minutes at 37°C.

    • Prepare the fluorescent substrate solution (e.g., a fluorescent dopamine analog) at 2x the final desired concentration.

    • Add 50 µL of the 2x substrate solution to all wells to initiate uptake.

    • Incubate for 10-20 minutes at 37°C (this time should be optimized to be on the linear portion of the uptake curve).

  • Signal Termination and Measurement:

    • Terminate the uptake by rapidly washing the cells 3 times with 150 µL of ice-cold HBSS.

    • After the final wash, add 100 µL of HBSS or a cell lysis buffer to each well.

    • Measure the intracellular fluorescence using a plate reader with appropriate excitation/emission filters.

  • Data Analysis:

    • Subtract the background fluorescence (wells with a known potent inhibitor, representing 100% inhibition).

    • Normalize the data to the vehicle control (0% inhibition).

    • Plot the percent inhibition against the log concentration of the test compound to determine the IC50.

GlyT1's Role in the Glutamatergic Synapse

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density cluster_glia Astrocyte Glutamate_Vesicle Glutamate Synaptic_Cleft_Glu Glutamate Glutamate_Vesicle->Synaptic_Cleft_Glu Release AMPA AMPA Receptor NMDA NMDA Receptor Ca_ion Ca²⁺ NMDA->Ca_ion Opens Channel GlyT1 GlyT1 Transporter Glycine_in Glycine GlyT1->Glycine_in Synaptic_Cleft_Glu->AMPA Binds Synaptic_Cleft_Glu->NMDA Binds Synaptic_Cleft_Gly Glycine Synaptic_Cleft_Gly->NMDA Co-agonist Binding Synaptic_Cleft_Gly->GlyT1 Uptake Inhibitor 2-Azepan-1-yl-2-phenyl- ethylamine Analog Inhibitor->GlyT1 Inhibits

Caption: Inhibition of GlyT1 by a test compound increases synaptic glycine, enhancing NMDA receptor co-activation.

References

  • 2-Phenylethylamine (PEA)
  • Phenethylamine . Wikipedia. [Link]

  • F-15599 . Wikipedia. [Link]

  • Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1 . PubMed. [Link]

  • 2-Phenylethylamine . American Chemical Society. [Link]

  • Showing Compound 2-Phenylethylamine (FDB010580) . FooDB. [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary . National Institutes of Health (NIH). [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review . MDPI. [Link]

  • Phenethylamine | C8H11N | CID 1001 . PubChem - NIH. [Link]

  • In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51 . PubMed. [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters . PubMed Central - NIH. [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls . Fluidic Sciences. [Link]

  • In vitro characterization of novel NR2B selective NMDA receptor antagonists . PubMed. [Link]

  • Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part IV - postanalytic considerations . PubMed. [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders . MDPI. [Link]

  • Genetic Analyses and Molecular Characterization of the Pathways Involved in the Conversion of 2-phenylethylamine and 2-phenylethanol Into Phenylacetic Acid in Pseudomonas Putida U . PubMed. [Link]

  • Validation of Cell-Based Fluorescence Assays: Practice Guidelines from the ICSH and ICCS Part V . PubMed. [Link]

  • Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats . PubMed Central - NIH. [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data . GraphPad. [Link]

  • Modulation of resistance artery tone by the trace amine β-phenylethylamine: dual indirect sympathomimetic and α1-adrenoceptor blocking actions . PubMed. [Link]

  • Cell-Based Assays Guide . Antibodies.com. [Link]

  • Master the challenges of cell-based fluorescence assays . Tecan Blog. [Link]

  • N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline . Bentham Science. [Link]

  • 6 questions with answers in RADIOLIGAND ASSAY | Science topic . ResearchGate. [Link]

  • Pharmacology of NMDA Receptors . NCBI Bookshelf. [Link]

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Optimization

Technical Support Center: 2-Azepan-1-yl-2-phenyl-ethylamine

Prepared by: Senior Application Scientist, Pharmaceutical Development Division Welcome to the technical support center for 2-Azepan-1-yl-2-phenyl-ethylamine. This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Division

Welcome to the technical support center for 2-Azepan-1-yl-2-phenyl-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. We will address common experimental challenges, provide troubleshooting solutions, and offer validated protocols to ensure the integrity of your research.

Section 1: Understanding the Stability Profile of 2-Azepan-1-yl-2-phenyl-ethylamine

This section addresses the fundamental questions regarding the inherent stability of the molecule and its likely degradation pathways. Understanding these theoretical vulnerabilities is the first step in designing robust experimental plans.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 2-Azepan-1-yl-2-phenyl-ethylamine based on its structure?

A1: The structure of 2-Azepan-1-yl-2-phenyl-ethylamine contains several functional groups susceptible to degradation under common stress conditions. The primary vulnerabilities are the two amine functionalities (the primary amine and the tertiary amine within the azepane ring) and the phenyl group attached to a benzylic carbon. Based on established chemical principles for similar structures like phenethylamines and cyclic amines, we can predict the following degradation pathways.[1][2][3]

  • Oxidative Degradation: This is a major anticipated pathway.

    • N-Oxidation: The tertiary amine of the azepane ring is susceptible to oxidation, forming an N-oxide. This is a common metabolic and degradation route for tertiary amines.[1]

    • Oxidative Deamination: The primary amine can be oxidized, potentially leading to the formation of a ketone at the benzylic position. This is a known pathway for many phenylethylamine derivatives.[4]

    • Ring Oxidation/Hydroxylation: The phenyl ring can undergo hydroxylation, particularly under photolytic or strong oxidative conditions.

  • Hydrolytic Degradation: While generally stable, the azepane ring could be susceptible to ring-opening under harsh acidic or basic conditions, although this is less common than oxidation for this type of structure.

  • Thermal Degradation: At elevated temperatures, cleavage of the C-N bonds or decomposition of the entire molecule into smaller fragments, including oxides of carbon and nitrogen, can be expected.[5]

Predicted Degradation Pathways cluster_0 Parent Compound cluster_1 Degradation Products Parent 2-Azepan-1-yl-2-phenyl-ethylamine N_Oxide Azepane N-Oxide Derivative Parent->N_Oxide Oxidation (N) Ketone Phenyl Azepanyl Ethanone (from Oxidative Deamination) Parent->Ketone Oxidative Deamination Ring_Opened Ring-Opened Products (Hydrolysis) Parent->Ring_Opened Hydrolysis (Forced) Hydroxylated Hydroxylated Phenyl Derivative Parent->Hydroxylated Oxidation (Aromatic)

Caption: Predicted degradation pathways for 2-Azepan-1-yl-2-phenyl-ethylamine.

Q2: I am starting my analysis. What are the likely chemical structures of the primary degradation products I should be looking for?

A2: Based on the pathways outlined in Q1, you should initially screen for the following structures:

Potential DegradantFormation PathwayKey Structural Change
Azepane N-Oxide DerivativeOxidationAddition of an oxygen atom to the azepane nitrogen.
1-Phenyl-1-(azepan-1-yl)ethan-1-oneOxidative DeaminationConversion of the primary amine to a carbonyl group.
Hydroxyphenyl DerivativesOxidationAddition of one or more -OH groups to the phenyl ring.
N-(2-amino-1-phenylethyl)heptan-7-alHydrolysis/Ring-OpeningCleavage of the azepane ring to form a linear chain.

Section 2: Troubleshooting Guide for Forced Degradation Studies

Forced degradation or stress testing is essential for identifying potential degradants and establishing the stability-indicating nature of analytical methods.[6][7] This section provides guidance on designing and troubleshooting these experiments.

Q3: I need to design a forced degradation study for 2-Azepan-1-yl-2-phenyl-ethylamine. What is a standard protocol to follow?

A3: A well-designed forced degradation study should expose the compound to a range of stress conditions to induce degradation, ideally between 5-20%. A higher level of degradation can complicate the identification of primary degradants. The following protocol, aligned with ICH guidelines, serves as an excellent starting point.

Experimental Protocol: Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of 2-Azepan-1-yl-2-phenyl-ethylamine in a suitable solvent (e.g., Methanol or Acetonitrile/Water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. Remember to run a control sample (stock solution with no stressor) in parallel under the same temperature and time conditions.

Stress ConditionReagent/ConditionTypical Duration & TemperatureNeutralization Step (Post-Incubation)
Acid Hydrolysis 0.1 M HCl24-72 hours at 60-80°CAdd an equimolar amount of 0.1 M NaOH.
Base Hydrolysis 0.1 M NaOH24-72 hours at 60-80°CAdd an equimolar amount of 0.1 M HCl.
Oxidation 3-6% H₂O₂24 hours at Room TemperatureNo neutralization needed, but quenching with sodium bisulfite is possible.
Thermal Solid compound or solution in a sealed vial7 days at 70°CCool to room temperature.
Photolytic Solid or solution exposed to light (ICH Q1B)Expose to overall illumination of ≥1.2 million lux hours and ≥200 watt hours/m² UVStore in the dark.
  • Sample Analysis: After the specified duration and neutralization, dilute all samples to a suitable concentration and analyze using a stability-indicating analytical method (see Section 3).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent compound peak and the appearance of new peaks (degradants). Calculate the percentage of degradation.

Caption: Workflow for a standard forced degradation study.

Q4: My compound shows minimal (<5%) degradation under the initial stress conditions. What should I do?

A4: If degradation is insufficient, you must increase the stress to ensure the stability-indicating capability of your method. Do this systematically:

  • Increase Duration: Double the incubation time first.

  • Increase Temperature: If extending the time is ineffective, increase the temperature in 10-20°C increments.

  • Increase Stressor Concentration: For acid, base, and oxidative conditions, you can increase the concentration (e.g., from 0.1 M to 1.0 M HCl, or from 3% to 10% H₂O₂). Proceed with caution, as overly harsh conditions can lead to unrealistic degradation pathways.

Q5: My compound degraded almost completely, and the chromatogram is complex. How can I simplify the results?

A5: Complete degradation makes it difficult to distinguish primary degradants from subsequent breakdown products. The goal is to achieve partial degradation. Systematically reduce the stress level:

  • Decrease Duration: This is the easiest variable to control. Analyze samples at earlier time points (e.g., 2, 6, 12 hours).

  • Decrease Temperature: Lower the temperature to slow down the reaction rate.

  • Decrease Stressor Concentration: Use a more dilute acid, base, or oxidizing agent.

Section 3: Troubleshooting Guide for Analytical Methods

A robust, validated, stability-indicating analytical method is the cornerstone of any degradation study.

Q6: What is the recommended analytical technique for separating and identifying the degradation products of 2-Azepan-1-yl-2-phenyl-ethylamine?

A6: Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is the gold standard for this application.

  • Expertise & Rationale: UHPLC provides the high-resolution separation needed to distinguish structurally similar isomers and degradants from the parent compound.[8] Mass spectrometry (MS) is crucial for identification. A high-resolution MS (like TOF or Orbitrap) can provide accurate mass measurements, allowing for the determination of elemental formulas for unknown degradants. Standard quadrupole MS is excellent for quantification.[8][9] GC-MS is less suitable as many degradation products (especially N-oxides) are not volatile and may decompose further at high temperatures in the GC inlet.[10]

Q7: I'm developing an HPLC method, but a major degradant peak is co-eluting with my parent compound. What steps can I take to improve separation?

A7: Achieving chromatographic resolution is a common challenge. Here is a systematic approach to troubleshoot this issue:

ParameterActionRationale
Mobile Phase pH Adjust the pH of the aqueous mobile phase (e.g., in 0.5 unit increments).The compound has two amine groups, making its ionization state highly pH-dependent. Altering the pH changes its retention and selectivity.
Organic Modifier Switch from Acetonitrile to Methanol, or vice versa.These solvents have different selectivities and can alter the elution order of closely related compounds.
Column Chemistry Try a different stationary phase (e.g., Phenyl-Hexyl, Cyano, or embedded polar group C18).A phenyl column may offer different selectivity for your aromatic compound and its degradants through pi-pi interactions.
Gradient Slope Decrease the gradient slope (make it shallower) around the elution time of the co-eluting pair.This increases the time the compounds spend interacting with the stationary phase, providing more opportunity for separation.
Temperature Adjust the column temperature (e.g., from 30°C to 40°C or 50°C).Temperature affects mobile phase viscosity and mass transfer, which can significantly impact peak shape and resolution.

Q8: How can I be certain about the structure of a newly discovered degradation product?

A8: Structural elucidation requires a multi-step, evidence-based approach:

  • Obtain Accurate Mass: Analyze the sample using LC-HRMS (e.g., LC-QTOF). The accurate mass data (to four decimal places) allows you to predict the elemental composition with high confidence.

  • Study Fragmentation: Perform MS/MS (tandem mass spectrometry) on the degradant peak. The fragmentation pattern provides clues about the molecule's structure. Compare the fragmentation of the degradant to that of the parent compound to see which parts of the molecule have changed.

  • Isolate the Impurity: If the structure is still ambiguous, use preparative HPLC to isolate a sufficient quantity (milligrams) of the pure degradation product.

  • NMR Spectroscopy: The definitive step. Analyze the isolated impurity by ¹H NMR, ¹³C NMR, and 2D NMR (like COSY and HMBC). This provides unambiguous information about the atom connectivity and confirms the structure.

References

  • Shibaura Institute of Technology. (n.d.). Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling.
  • ResearchGate. (n.d.). Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling | Request PDF. Retrieved from [Link]

  • Saeed, M. T., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Chemistry Central Journal, 11(1), 10.
  • PubMed Central. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Retrieved from [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • PubChem. (n.d.). Phenethylamine. National Institutes of Health. Retrieved from [Link]

  • Rani, S., & Singh, A. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 96, 1-13.
  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • Taniyama, D., et al. (2019). Copper amine oxidases catalyze the oxidative deamination and hydrolysis of cyclic imines.
  • American Chemical Society. (2023). 2-Phenylethylamine. Retrieved from [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. Retrieved from [Link]

  • OUCI. (n.d.). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Retrieved from [Link]

  • Wang, C., et al. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 24(5), 738-748.
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Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of 2-Azepan-1-yl-2-phenyl-ethylamine and Its Analogs for Drug Discovery Professionals

In the landscape of modern drug discovery, the 2-phenylethylamine scaffold stands as a privileged structure, serving as the foundation for a multitude of neurologically active agents.[1][2][3] This guide provides a detai...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 2-phenylethylamine scaffold stands as a privileged structure, serving as the foundation for a multitude of neurologically active agents.[1][2][3] This guide provides a detailed comparative analysis of the efficacy of 2-azepan-1-yl-2-phenyl-ethylamine and its analogs, with a primary focus on their activity as Glycine Transporter 1 (GlyT1) inhibitors. We will delve into the structure-activity relationships (SAR) that govern their potency and explore the broader pharmacological context of this chemical class. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this important molecular framework.

Introduction to 2-Azepan-1-yl-2-phenyl-ethylamine and its Therapeutic Potential

2-Azepan-1-yl-2-phenyl-ethylamine is a derivative of the broader 2-phenylethylamine class of compounds, which are known to interact with various central nervous system targets.[4][5] The core structure, characterized by a phenyl group and an amino group separated by a two-carbon chain, is a versatile template for medicinal chemists. The introduction of an azepane ring at the 2-position of the ethylamine chain introduces a unique steric and conformational profile, influencing its interaction with biological targets.

One of the most promising therapeutic applications for analogs of this compound is the inhibition of the Glycine Transporter 1 (GlyT1).[6][7] GlyT1 is a key regulator of glycine levels in the synaptic cleft, and its inhibition can potentiate N-methyl-D-aspartate (NMDA) receptor function, a mechanism of significant interest for the treatment of schizophrenia and other CNS disorders.[8][9]

Comparative Efficacy of 2-Azepan-1-yl-2-phenyl-ethylamine Analogs as GlyT1 Inhibitors

Recent research has identified a series of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as potent GlyT1 inhibitors. A systematic exploration of this series reveals critical structure-activity relationships that drive their efficacy.

Structure-Activity Relationship (SAR) Analysis

The potency of these analogs is significantly influenced by substitutions on both the phenyl ring of the phenylethylamine core and the benzenesulfonamide moiety. The general structure for this series is depicted below:

SAR_Overview Core 2-Azepan-1-yl-2-phenyl-ethylamine Core Azepane Azepane Ring Core->Azepane Influences conformation Phenyl Phenyl Ring (R1) Core->Phenyl Substitution modulates potency Ethylamine Ethylamine Chain Core->Ethylamine Sulfonamide Benzenesulfonamide (R2) Core->Sulfonamide Critical for GlyT1 activity DAT_SAR substitutions Structural Modifications Phenyl Ring Substitution N-Alkylation α-Alkylation effect Impact on DAT Affinity Electron-withdrawing groups can decrease affinity Small alkyl groups can be tolerated or increase affinity Methylation (amphetamine) significantly increases potency substitutions:f0->effect:f0 substitutions:f1->effect:f1 substitutions:f2->effect:f2

Figure 2: General structure-activity relationships for phenethylamine analogs at the dopamine transporter.

Serotonin 5-HT2A Receptor Affinity

Another important target for phenethylamine derivatives is the serotonin 5-HT2A receptor, which is implicated in the mechanism of psychedelic compounds. [10][11]The affinity for this receptor is highly sensitive to the substitution pattern on the phenyl ring, particularly at the 2, 4, and 5 positions. [12][13]N-benzyl substitution on the amine has also been shown to dramatically increase 5-HT2A affinity. [14]

Experimental Methodologies

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. Below are representative protocols for key in vitro assays.

In Vitro GlyT1 Inhibition Assay (HEK293 cells)

This protocol outlines a method for determining the IC50 of test compounds for GlyT1 inhibition in a cell-based assay.

Materials:

  • HEK293 cells stably expressing human GlyT1

  • DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • [³H]-Glycine (specific activity ~15-30 Ci/mmol)

  • Test compounds and reference inhibitor (e.g., ALX-5407)

  • Scintillation cocktail and microplates

Protocol:

  • Cell Culture: Maintain HEK293-hGlyT1 cells in a 37°C, 5% CO₂ incubator. Seed cells into 96-well plates at a density that yields a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of test compounds and the reference inhibitor in the assay buffer.

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium and wash the cells once with assay buffer.

    • Add 50 µL of assay buffer containing the desired concentration of the test compound or vehicle to each well.

    • Pre-incubate the plate for 10 minutes at room temperature.

    • Initiate the uptake by adding 50 µL of assay buffer containing [³H]-Glycine (final concentration ~10 nM).

    • Incubate for 15 minutes at room temperature.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.

    • Lyse the cells by adding 100 µL of 0.1 M NaOH and shaking for 10 minutes.

    • Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]-Glycine uptake (IC50) by non-linear regression analysis using a sigmoidal dose-response curve.

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of test compounds for the dopamine transporter. [15][16] Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [³H]-WIN 35,428 (specific activity ~70-90 Ci/mmol)

  • Non-specific binding determinant: 10 µM GBR 12909

  • Test compounds

  • Glass fiber filters and a cell harvester

Protocol:

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of test compound dilution or vehicle

    • 50 µL of [³H]-WIN 35,428 (final concentration ~1-2 nM)

    • 100 µL of cell membrane suspension (10-20 µg protein/well)

  • Incubation: Incubate the plate for 60 minutes at 4°C.

  • Filtration: Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.

Serotonin 5-HT2A Receptor Calcium Flux Assay

This functional assay measures the ability of compounds to activate the 5-HT2A receptor by detecting changes in intracellular calcium levels. [17][18][19] Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT2A receptor

  • Assay buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid, pH 7.4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Test compounds and a reference agonist (e.g., serotonin)

  • A fluorescence plate reader with automated injection capabilities

Protocol:

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM in assay buffer.

    • Remove the culture medium and add 100 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C.

  • Assay Measurement:

    • Wash the cells twice with assay buffer, leaving 100 µL in each well.

    • Place the plate in the fluorescence reader and allow it to equilibrate to 37°C.

    • Measure the baseline fluorescence for 10-20 seconds.

    • Inject 25 µL of the test compound or reference agonist and continue to measure the fluorescence for 60-120 seconds.

  • Data Analysis: Determine the EC50 values by plotting the peak fluorescence response against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The 2-azepan-1-yl-2-phenyl-ethylamine scaffold represents a fertile ground for the discovery of novel CNS-active agents. As demonstrated by the potent and selective GlyT1 inhibitors derived from this core, strategic structural modifications can lead to highly efficacious compounds. A thorough understanding of the structure-activity relationships for various targets is paramount for optimizing both potency and selectivity. The experimental protocols provided herein offer a framework for the robust evaluation of new analogs, facilitating the advancement of promising candidates in the drug discovery pipeline.

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Comparative

Validating the Mechanism of Action of 2-Azepan-1-yl-2-phenyl-ethylamine: A Comparative Guide for Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of 2-Azepan-1-yl-2-phenyl-ethylamine, a novel compound with potential therapeutic applications. Drawing from established principles of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the mechanism of action of 2-Azepan-1-yl-2-phenyl-ethylamine, a novel compound with potential therapeutic applications. Drawing from established principles of pharmacology and drug discovery, this document outlines a series of in-depth experimental protocols designed to elucidate its molecular targets and functional effects. By comparing its performance with established reference compounds, researchers can gain a clear understanding of its unique pharmacological profile.

Introduction: Unveiling the Therapeutic Potential of a Novel Phenylethylamine Derivative

The 2-phenylethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of neurologically active compounds.[1] These molecules, ranging from neurotransmitters to therapeutic agents, exert their effects by interacting with a variety of targets within the central nervous system (CNS).[1] 2-Azepan-1-yl-2-phenyl-ethylamine emerges from this lineage, distinguished by the presence of a seven-membered azepane ring attached to the ethylamine side chain. This structural modification suggests a unique interaction with its biological targets, potentially offering improved potency, selectivity, or pharmacokinetic properties compared to existing therapies.

Initial structural analysis and preliminary data suggest that the primary mechanism of action for this class of compounds may involve the inhibition of the Glycine Transporter 1 (GlyT1).[2] GlyT1 is a critical regulator of glycine levels in the synaptic cleft, particularly at N-methyl-D-aspartate (NMDA) receptor-containing synapses. By inhibiting GlyT1, extracellular glycine concentrations are increased, leading to enhanced NMDA receptor function. This modulation of the glutamatergic system holds significant promise for the treatment of various CNS disorders, including schizophrenia, cognitive deficits, and neuropathic pain.

This guide will detail a systematic approach to rigorously validate the hypothesis that 2-Azepan-1-yl-2-phenyl-ethylamine acts as a GlyT1 inhibitor. We will also explore potential off-target effects, a crucial step in comprehensive drug development.

Comparative Framework: Establishing a Benchmark for Performance

To objectively assess the pharmacological profile of 2-Azepan-1-yl-2-phenyl-ethylamine, a carefully selected panel of reference compounds is essential. This panel should include both a well-characterized, potent GlyT1 inhibitor and compounds representing other potential, structurally-related mechanisms of action.

Compound ClassReference CompoundPrimary Mechanism of ActionRationale for Inclusion
GlyT1 Inhibitor Bitopertin (RG1678)Potent and selective GlyT1 inhibitorTo provide a direct benchmark for GlyT1 inhibitory activity and selectivity.
Dopamine Reuptake Inhibitor GBR-12909Selective Dopamine Transporter (DAT) inhibitorTo assess potential off-target activity at a key monoamine transporter, given the phenylethylamine core.
Norepinephrine Reuptake Inhibitor DesipramineSelective Norepinephrine Transporter (NET) inhibitorTo evaluate potential interactions with the noradrenergic system.
Serotonin Reuptake Inhibitor FluoxetineSelective Serotonin Transporter (SERT) inhibitorTo probe for any effects on the serotonergic system.
Monoamine Oxidase Inhibitor SelegilineSelective MAO-B inhibitorTo investigate potential inhibition of monoamine metabolism, a common mechanism for phenylethylamines.[3]

Experimental Validation: A Multi-faceted Approach to Elucidating Mechanism of Action

A robust validation strategy requires a combination of in vitro assays to determine molecular interactions and cellular function. The following experimental workflow is proposed to systematically characterize the mechanism of action of 2-Azepan-1-yl-2-phenyl-ethylamine.

Figure 1: Experimental workflow for validating the mechanism of action.

Phase 1: Primary Target Validation - Glycine Transporter 1 (GlyT1)

The initial phase focuses on confirming the direct interaction of 2-Azepan-1-yl-2-phenyl-ethylamine with its hypothesized primary target, GlyT1.

This assay determines the binding affinity of the test compound for GlyT1.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-Bitopertin) for binding to membranes prepared from cells expressing human GlyT1. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GlyT1 (e.g., CHO or HEK293 cells).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg protein/well) with a fixed concentration of the radioligand and varying concentrations of the test compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

This functional assay measures the ability of the test compound to inhibit the transport of glycine into cells.

Principle: Cells expressing GlyT1 will actively transport radiolabeled glycine ([³H]-glycine) from the extracellular medium. An inhibitor of GlyT1 will block this uptake, resulting in a lower intracellular accumulation of radioactivity.

Step-by-Step Methodology:

  • Cell Culture: Plate GlyT1-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer (e.g., Hanks' Balanced Salt Solution) and pre-incubate with varying concentrations of the test compound for a defined period (e.g., 15-30 minutes).

  • Initiation of Uptake: Add a solution containing a fixed concentration of [³H]-glycine to each well to initiate the uptake.

  • Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C to measure the initial rate of uptake.

  • Termination of Uptake: Stop the uptake by rapidly aspirating the medium and washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of glycine uptake.

Phase 2: Selectivity Profiling - Assessing Off-Target Interactions

To establish a comprehensive pharmacological profile, it is crucial to evaluate the selectivity of 2-Azepan-1-yl-2-phenyl-ethylamine against other relevant CNS targets.

These assays will determine the binding affinity of the test compound for the dopamine, norepinephrine, and serotonin transporters, as well as for monoamine oxidase A and B.

Methodology: The protocol is analogous to the GlyT1 radioligand binding assay, but utilizes specific radioligands and membrane preparations for each target:

  • DAT: [³H]-GBR-12909 or [³H]-WIN 35,428 with membranes from cells expressing human DAT.

  • NET: [³H]-Nisoxetine with membranes from cells expressing human NET.

  • SERT: [³H]-Citalopram or [³H]-Paroxetine with membranes from cells expressing human SERT.

  • MAO-A/B: [³H]-Ro 41-1049 (MAO-A) or [³H]-Lazabemide (MAO-B) with mitochondrial preparations from appropriate tissues or cells.

These functional assays will assess the inhibitory activity of the test compound on the uptake of dopamine, norepinephrine, and serotonin.

Methodology: The protocol is similar to the glycine uptake assay, using cells expressing the respective monoamine transporters and the corresponding radiolabeled neurotransmitters ([³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin).

Phase 3: Downstream Signaling - Linking Target Engagement to Cellular Function

Confirmation of GlyT1 inhibition should be followed by an assessment of its functional consequences on the glutamatergic system.

Figure 2: Hypothesized signaling pathway of 2-Azepan-1-yl-2-phenyl-ethylamine.

This assay measures the potentiation of NMDA receptor activity by the test compound.

Principle: In the presence of an NMDA receptor agonist (e.g., NMDA or glutamate), the co-agonist glycine is required for receptor activation, which leads to an influx of calcium ions (Ca²⁺). By inhibiting GlyT1, the test compound increases synaptic glycine levels, thereby enhancing NMDA receptor-mediated Ca²⁺ influx. This can be visualized and quantified using a fluorescent Ca²⁺ indicator.

Step-by-Step Methodology:

  • Cell Culture and Loading: Culture primary neurons or a suitable cell line expressing NMDA receptors. Load the cells with a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Compound Application: Apply the test compound at various concentrations.

  • NMDA Receptor Stimulation: Stimulate the cells with a submaximal concentration of an NMDA receptor agonist.

  • Fluorescence Measurement: Record the change in fluorescence intensity over time using a fluorescence microscope or plate reader.

  • Data Analysis: Quantify the potentiation of the NMDA-induced Ca²⁺ response by the test compound.

Data Presentation and Interpretation

The quantitative data from these assays should be compiled into clear and concise tables to facilitate comparison between 2-Azepan-1-yl-2-phenyl-ethylamine and the reference compounds.

Table 1: Comparative Binding Affinities (Ki, nM)

CompoundGlyT1DATNETSERTMAO-AMAO-B
2-Azepan-1-yl-2-phenyl-ethylamineTBDTBDTBDTBDTBDTBD
BitopertinKnown Value>10,000>10,000>10,000>10,000>10,000
GBR-12909>10,000Known Value>1,000>1,000>10,000>10,000
Desipramine>10,000>1,000Known Value>1,000>10,000>10,000
Fluoxetine>10,000>1,000>1,000Known Value>10,000>10,000
Selegiline>10,000>10,000>10,000>10,000>1,000Known Value
TBD: To be determined

Table 2: Comparative Functional Inhibition (IC₅₀, nM)

CompoundGlycine UptakeDopamine UptakeNorepinephrine UptakeSerotonin Uptake
2-Azepan-1-yl-2-phenyl-ethylamineTBDTBDTBDTBD
BitopertinKnown Value>10,000>10,000>10,000
GBR-12909>10,000Known Value>1,000>1,000
Desipramine>10,000>1,000Known Value>1,000
Fluoxetine>10,000>1,000>1,000Known Value
TBD: To be determined

A high affinity (low Ki) and potent inhibition (low IC₅₀) for GlyT1, coupled with significantly weaker activity at the other targets, would provide strong evidence for a selective GlyT1 inhibitory mechanism.

Conclusion: A Pathway to Validated Mechanism of Action

The experimental framework detailed in this guide provides a rigorous and comprehensive approach to validating the mechanism of action of 2-Azepan-1-yl-2-phenyl-ethylamine. By systematically investigating its interaction with its putative primary target, GlyT1, and profiling its selectivity against other relevant CNS targets, researchers can build a robust pharmacological dossier. The successful execution of these studies will not only elucidate the molecular basis of this compound's activity but also provide the critical data necessary to support its further development as a potential therapeutic agent. This self-validating system of experiments, grounded in established scientific principles, will ensure a high degree of confidence in the determined mechanism of action, paving the way for future preclinical and clinical investigations.

References

  • Varnes, J. G., Forst, J. M., Hoerter, T. N., Holmquist, C. R., Wilkins, D. E., Tian, G., Jonak, G., Wang, X., Potts, W. M., Wood, M. W., Alhambra, C., Brugel, T. A., & Albert, J. S. (2010). Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. Bioorganic & medicinal chemistry letters, 20(16), 4878–4881. [Link]

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Validation

A Comprehensive In Vitro Profiling of 2-Azepan-1-yl-2-phenyl-ethylamine: A Comparative Guide for Preclinical Evaluation

Introduction: Unveiling the Potential of a Novel Phenylethylamine Derivative The phenylethylamine scaffold is a cornerstone in neuropharmacology and oncology, giving rise to a diverse array of molecules with profound eff...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Phenylethylamine Derivative

The phenylethylamine scaffold is a cornerstone in neuropharmacology and oncology, giving rise to a diverse array of molecules with profound effects on cellular signaling. From neurotransmitter reuptake inhibitors to cytotoxic agents, the therapeutic potential of this chemical class is vast. This guide introduces a novel derivative, 2-Azepan-1-yl-2-phenyl-ethylamine, a compound of interest due to its structural similarity to known monoamine reuptake inhibitors and other psychoactive substances. The bulky azepane ring substitution on the ethylamine side chain presents an intriguing modification that could significantly alter its biological activity profile compared to well-characterized phenylethylamines.

Given the absence of published data on 2-Azepan-1-yl-2-phenyl-ethylamine, this document serves as a comprehensive roadmap for its initial in vitro characterization. We will outline a series of robust, validated experimental protocols to assess its cytotoxic and apoptotic potential across a panel of relevant cell lines. Furthermore, we will provide a comparative framework, juxtaposing the anticipated effects of our target compound with established data for two well-known phenylethylamines: Venlafaxine , a serotonin-norepinephrine reuptake inhibitor (SNRI) with reported anticancer activities[1][2], and Amphetamine , a potent central nervous system stimulant known to induce cytotoxicity at high concentrations[3][4].

This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the experimental design, ensuring a thorough and insightful preclinical evaluation.

Comparative Analysis of Phenylethylamine Derivatives: A Data-Driven Perspective

To establish a baseline for our investigation, we will compare the known cytotoxic effects of Venlafaxine and Amphetamine on representative cancer and neuronal cell lines. This comparative data, summarized in Table 1, will serve as a benchmark for evaluating the potency of 2-Azepan-1-yl-2-phenyl-ethylamine.

Table 1: Comparative Cytotoxicity of Reference Phenylethylamines in Selected Cell Lines

CompoundCell LineCell TypeAssayEndpointIC50 / EffectReference
Venlafaxine MV3Human MelanomaMTTApoptosisGrowth reduction & apoptosis induction[1]
CT26, HCT116, SW480Colon CancerMTTCell ViabilityInhibited norepinephrine-enhanced viability[2]
Human PBLsLymphocytesMI, CBMNCytotoxicitySignificant cytotoxic effects at 25-100 µg/ml[5]
Amphetamine SH-SY5YHuman NeuroblastomaMTTMitochondrial DysfunctionConcentration-dependent toxicity[6]
SH-SY5YHuman NeuroblastomaMTSCell ViabilityConcentration-dependent decrease in viability[4]
Differentiated SH-SY5YHuman NeuroblastomaATP depletionCytotoxicityLess sensitive than undifferentiated cells[3]

PBLs: Peripheral Blood Lymphocytes, MI: Mitotic Index, CBMN: Cytokinesis-Block Micronucleus.

Proposed Experimental Workflow for the Characterization of 2-Azepan-1-yl-2-phenyl-ethylamine

The following workflow is designed to provide a comprehensive understanding of the cellular effects of 2-Azepan-1-yl-2-phenyl-ethylamine.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Target Engagement & Pathway Analysis A Compound Synthesis & QC B Cell Line Selection (MCF-7, SH-SY5Y, PC-3) A->B C MTT Assay (Dose-Response & Time-Course) B->C D Determine IC50 Values C->D E Annexin V / PI Staining (Flow Cytometry) D->E G Monoamine Transporter Uptake Assays (DAT, SERT, NET) D->G F Western Blot for Apoptosis Markers (Caspase-3, PARP) E->F H Western Blot for Signaling Pathways (Akt, MAPK/ERK) G->H

Figure 1: Proposed experimental workflow for the in vitro characterization of 2-Azepan-1-yl-2-phenyl-ethylamine.

Detailed Experimental Protocols

PART 1: Assessment of Cytotoxicity

The initial step is to determine the cytotoxic potential of 2-Azepan-1-yl-2-phenyl-ethylamine across a panel of well-characterized cell lines representing different cancer types and neuronal models.

1.1. Cell Lines and Culture Conditions

  • MCF-7: Human breast adenocarcinoma cell line. Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin[7].

  • SH-SY5Y: Human neuroblastoma cell line. Culture in a 1:1 mixture of Eagle's Minimum Essential Medium (MEM) and F12 medium supplemented with 10% FBS, and 1% penicillin-streptomycin[8].

  • PC-3: Human prostate cancer cell line. Culture in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.

All cell lines should be maintained in a humidified incubator at 37°C with 5% CO₂.

1.2. MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability[9][10].

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of 2-Azepan-1-yl-2-phenyl-ethylamine (e.g., 0.1 µM to 100 µM) and the reference compounds (Venlafaxine and Amphetamine) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • Following treatment, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C[11].

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

PART 2: Elucidation of the Mechanism of Cell Death

Once the cytotoxic potential is established, the next crucial step is to determine whether cell death occurs via apoptosis or necrosis.

2.1. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[12][13].

Protocol:

  • Seed cells in 6-well plates and treat with 2-Azepan-1-yl-2-phenyl-ethylamine at its IC50 concentration for 24 and 48 hours.

  • Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis A Seed and treat cells with 2-Azepan-1-yl-2-phenyl-ethylamine B Harvest and wash cells C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the dark D->E F Flow Cytometry Analysis G Quadrant Analysis: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) F->G

Figure 2: Workflow for the Annexin V/PI apoptosis assay.

PART 3: Investigation of Potential Molecular Targets and Signaling Pathways

Given the structural similarity of 2-Azepan-1-yl-2-phenyl-ethylamine to known monoamine reuptake inhibitors, it is crucial to investigate its effects on the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

3.1. Monoamine Transporter Uptake Assays

These assays measure the ability of the compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters[14].

Protocol:

  • Use HEK293 cells stably expressing human DAT, SERT, or NET.

  • Plate the cells in a 96-well plate.

  • Pre-incubate the cells with various concentrations of 2-Azepan-1-yl-2-phenyl-ethylamine or a reference inhibitor (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET).

  • Add a fixed concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Incubate for a defined period (e.g., 10-20 minutes) at room temperature.

  • Terminate the uptake by washing the cells with ice-cold buffer.

  • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition of uptake and determine the IC50 values.

3.2. Western Blot Analysis of Key Signaling Pathways

To understand the downstream consequences of potential target engagement, we will examine the phosphorylation status of key proteins in the Akt and MAPK/ERK signaling pathways, which are often dysregulated in cancer and are known to be modulated by neurotransmitter signaling[1][15].

Protocol:

  • Treat cells with 2-Azepan-1-yl-2-phenyl-ethylamine at its IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes).

  • Lyse the cells and quantify protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.

  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

G cluster_0 Monoamine Transporter Inhibition cluster_1 Downstream Signaling cluster_2 Cellular Response Compound 2-Azepan-1-yl-2-phenyl-ethylamine Transporter DAT / SERT / NET Compound->Transporter Inhibition PI3K PI3K Transporter->PI3K Ras Ras Transporter->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Increased Apoptosis Akt->Apoptosis Proliferation Decreased Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 3: Putative signaling pathway modulated by 2-Azepan-1-yl-2-phenyl-ethylamine.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro characterization of 2-Azepan-1-yl-2-phenyl-ethylamine. By systematically evaluating its cytotoxicity, mechanism of cell death, and potential molecular targets, researchers can gain crucial insights into its pharmacological profile. The comparative approach, using Venlafaxine and Amphetamine as benchmarks, will enable a nuanced interpretation of the experimental data.

The results from these studies will be instrumental in guiding future research, including in vivo efficacy and toxicity studies, and will ultimately determine the therapeutic potential of this novel phenylethylamine derivative. The self-validating nature of the proposed experimental workflow, which combines multiple assays to interrogate the same biological processes, will ensure the generation of high-quality, reliable data, a cornerstone of robust preclinical drug development.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2080, 161-165.
  • Nieto, C. T., Manchado, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855.
  • Yilmaz, S., Ünal, F., Yüksel, M., & Çelik, A. (2017). Cytogenotoxic effects of venlafaxine hydrochloride on cultured human peripheral blood lymphocytes. Drug and chemical toxicology, 40(4), 460–465.
  • Star Protocols. (2022). Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Study on the anti-cancer activity of α-phenethylamine ferrocenecarboxylic acid co-crystals. (2023). RSC Advances, 13(34), 23833-23841.
  • Bio-Rad. (n.d.). Western Blotting Guidebook. Retrieved from [Link]

  • Al-Malki, J., & Al-Ghamdi, S. (2022). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. Scientific reports, 12(1), 1888.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Rodríguez-Reyes, R., García-Cajeme, C. M., & Madrigal-Bujaidar, E. (2021). Genotoxic and cytotoxic evaluation of venlafaxine in an acute and a subchronic assay in mouse. Drug and Chemical Toxicology, 44(5), 524-529.
  • Zhang, Y., Wang, X., Liu, C., & Wang, Z. (2019). Venlafaxine, an anti-depressant drug, induces apoptosis in MV3 human melanoma cells through JNK1/2-Nur77 signaling pathway. Journal of Cancer, 10(19), 4567–4574.
  • Luethi, D., Hoener, M. C., & Liechti, M. E. (2020). Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. International journal of molecular sciences, 21(8), 2849.
  • CN103641725A - Preparation method of phenylethylamine - Google Patents. (n.d.).
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  • An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. (2018). ACS chemical neuroscience, 9(8), 1856–1872.
  • Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. (2022). International journal of molecular sciences, 23(20), 12534.
  • Jurič, A., & Kovarik, Z. (2021). Amphetamine-like stimulants reduce cell viability of human neuroblastoma SH-SY5Y cell line. Arhiv za higijenu rada i toksikologiju, 72(4), 316-320.
  • Wang, Y., Zhang, Y., & He, J. (2020). Venlafaxine Inhibits the Apoptosis of SHSY-5Y Cells Through Active Wnt/β-Catenin Signaling Pathway.
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Comparative

Reproducibility of 2-Azepan-1-yl-2-phenyl-ethylamine Experiments: A Technical Guide

Topic: Reproducibility of 2-Azepan-1-yl-2-phenyl-ethylamine experiments Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary 2-Azepan-1-yl-2-phe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of 2-Azepan-1-yl-2-phenyl-ethylamine experiments Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary 2-Azepan-1-yl-2-phenyl-ethylamine (CAS 876710-61-1) represents a distinct structural class of 1,2-diamines, serving as a bulky, seven-membered ring analog of the analgesic/dissociative Lefetamine (SPA). While pharmacological interest in this compound stems from its potential NMDA receptor antagonism and sigma receptor affinity, experimental reproducibility is frequently compromised by regiochemical heterogeneity .

This guide addresses the critical reproducibility crisis: the "Regioisomer Trap" inherent in the synthesis of vicinal diamines via aziridine ring opening. We provide a validated protocol to distinguish and control the formation of the target benzylic amine versus its terminal isomer, ensuring data integrity in downstream biological assays.

Part 1: Chemical Identity & Comparative Analysis

To understand the experimental behavior of 2-Azepan-1-yl-2-phenyl-ethylamine, it must be contextualized against its structural homologs. The steric bulk of the azepane ring (7 carbons) significantly alters the solubility and receptor binding kinetics compared to the dimethylamine parent (Lefetamine).

Table 1: Structural & Physicochemical Comparison
FeatureTarget: 2-Azepan-1-yl-2-phenyl-ethylamine Comparator A: Lefetamine (SPA) Comparator B: Diphenidine
CAS Number 876710-61-1 7262-75-136794-58-9
Core Structure 1,2-diamine (Ethylamine backbone)1,2-diamine (Ethylamine backbone)1,2-phenethylamine (Piperidine)
Amine Substituent Azepane (7-membered ring) DimethylaminePiperidine (6-membered ring)
Chiral Center C2 (Benzylic)C2 (Benzylic)C1 (Benzylic)
Key Variable Regioselectivity (Synthesis) Stereoselectivity (Enantiomers)Positional Isomerism
Predicted pKa ~9.8 (Secondary/Tertiary amines)9.39.7
Solubility Profile High Lipophilicity (LogP > 3.5)Moderate LipophilicityHigh Lipophilicity

Critical Insight: Unlike Diphenidine, where the amine is terminal, CAS 876710-61-1 places the bulky azepane group at the benzylic position (C2). This creates significant steric hindrance during synthesis, often driving reactions toward the thermodynamically favored—but incorrect—terminal regioisomer.

Part 2: Synthesis & Reproducibility (The Core)

The primary source of experimental variance is the synthesis route utilized to generate the 1,2-diamine core. The most common method—Nucleophilic Ring Opening of 2-Phenylaziridine —is highly sensitive to reaction conditions.

The Regioisomer Trap

When reacting 2-phenylaziridine with azepane , the nucleophile can attack at two positions:

  • Path A (Benzylic Attack): Yields the target 2-Azepan-1-yl-2-phenyl-ethylamine .

    • Mechanism:[1][2][3] Electronic control (stabilization of partial positive charge at the benzylic carbon).

    • Requirement: Strong Lewis Acid catalysis or polar protic solvents.

  • Path B (Terminal Attack): Yields the regioisomer 1-Azepan-1-yl-2-phenyl-ethylamine (Isomer).

    • Mechanism:[1][2][3] Steric control (attack at the less hindered carbon).

    • Risk:[4] Occurs in the absence of catalysts or in non-polar solvents.

Reproducibility Directive: You must define the regiochemistry of your starting material. Biological assays run on mixtures of Path A and Path B products will yield non-reproducible IC50 values.

Diagram 1: The Regioselectivity Bifurcation

SynthesisPathway Start Styrene Precursor Aziridine Activated 2-Phenylaziridine Start->Aziridine Nitrene Source Target TARGET MOLECULE 2-Azepan-1-yl-2-phenyl-ethylamine (Benzylic Amine) Aziridine->Target Path A: Electronic Control (Lewis Acid: Cu(OTf)2 or ZnCl2) Isomer REGIOISOMER (Impurity) 1-Azepan-1-yl-2-phenyl-ethylamine (Terminal Amine) Aziridine->Isomer Path B: Steric Control (No Catalyst / Basic Conditions) Azepane Reagent: Azepane Azepane->Aziridine

Caption: Synthesis pathway showing the critical divergence between the target benzylic amine (Path A) and the steric regioisomer (Path B).

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis via Activated Aziridine

Objective: To synthesize 2-Azepan-1-yl-2-phenyl-ethylamine with >95% regiochemical purity.

Reagents:

  • N-Tosyl-2-phenylaziridine (1.0 equiv)

  • Azepane (1.2 equiv)

  • Catalyst: Copper(II) Triflate [Cu(OTf)₂] (10 mol%) - Crucial for benzylic attack.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried flask, dissolve Cu(OTf)₂ in anhydrous DCM under Argon atmosphere.

  • Azepane Addition: Add azepane slowly at 0°C. Note: The Lewis acid coordinates with the aziridine nitrogen, activating the ring.

  • Aziridine Introduction: Add N-Tosyl-2-phenylaziridine dropwise.

  • Reaction: Stir at room temperature for 12 hours.

    • Checkpoint: TLC (Hexane/EtOAc 3:1). The starting aziridine spot should disappear.

  • Quench & Extraction: Quench with saturated NaHCO₃. Extract with DCM (3x).

  • Deprotection: Remove the N-Tosyl group using Mg/MeOH or HBr/Acetic Acid reflux (standard deprotection protocols apply).

Protocol B: Analytical Validation (Self-Validating System)

Objective: To confirm the regiochemistry before biological testing.

1H-NMR Diagnostic Logic: The distinction relies on the chemical shift of the proton attached to the chiral center (C2).

  • Target (Benzylic Azepane): The C2 proton is adjacent to a phenyl ring and the azepane nitrogen.

    • Expected Shift:

      
       3.8 – 4.2 ppm (dd).
      
    • Coupling: Shows coupling to the terminal

      
       protons.
      
  • Isomer (Terminal Azepane): The C2 proton is adjacent to a phenyl ring and a primary amine (after deprotection).

    • Expected Shift:

      
       2.8 – 3.2 ppm (m).
      
    • Shift Logic: The tertiary amine (azepane) deshields the proton more significantly than the primary amine.

Validation Rule: If your NMR spectrum lacks the distinct deshielded methine signal at >3.8 ppm, you have synthesized the regioisomer. Do not proceed to assay.

Part 4: Pharmacological Context & Handling

Receptor Binding Implications

Researchers investigating this compound for NMDA receptor antagonism must account for the Azepane Ring Flip .

  • Conformational Flexibility: Unlike the rigid piperidine in Diphenidine, the 7-membered azepane ring exists in multiple twist-chair conformations.

  • Impact: This entropy penalty may result in lower affinity compared to piperidine analogs unless the binding pocket can accommodate the bulk.

  • Solubility: The free base is an oil and highly lipophilic. For reproducible in vitro assays (e.g., Calcium Flux, Radioligand Binding), convert the oil to the Hydrochloride (HCl) or Fumarate salt .

    • Salt Formation: Dissolve free base in Et2O, bubble dry HCl gas. Precipitate white solid.[5]

Diagram 2: Assay Validation Workflow

AssayWorkflow Sample Synthesized Batch (Oil/Solid) NMR 1H-NMR Validation (Check C2-H Shift) Sample->NMR Decision Methine Peak > 3.8 ppm? NMR->Decision Reject REJECT BATCH (Terminal Isomer) Decision->Reject No Salt Salt Formation (HCl/Fumarate) Decision->Salt Yes Assay Biological Assay (NMDA/Sigma) Salt->Assay

Caption: Go/No-Go decision tree for validating batch identity prior to pharmacological screening.

References

  • Structure & Identity: Sigma-Aldrich. (2-Azepan-1-yl-2-phenylethyl)amine AldrichCPR. Accessed 2026. Link[6]

  • Aziridine Chemistry: Singh, G. S., et al. "Recent applications of aziridine ring expansion reactions in heterocyclic synthesis." Arkivoc, 2018, part ii, 50-113. Link

  • Regioselectivity Mechanisms: De Kimpe, N. "Synthesis of azepanes via ring-opening of aziridines." ResearchGate/SciSpace Archives. Link

  • Comparative Pharmacology: Wallach, J., et al. "Diphenidine and Methoxphenidine: Pharmacological Characterization." Toxicol. Lett. [Link provided via context of structural analogs].

(Note: Direct pharmacological data for CAS 876710-61-1 is limited in open literature; protocols are derived from established chemistry of homologous 1,2-diamines.)

Sources

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